N-Benzoyl-D-arginine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Benzoyl-D-arginine chemical structure and properties
An In-depth Technical Guide to N-Benzoyl-D-arginine and Its Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its widely used derivative, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, properties, applications, and experimental protocols associated with this important biochemical tool.
Introduction: The Significance of Modified Arginine Analogs
In the landscape of biochemical research and pharmaceutical development, modified amino acids serve as indispensable tools for probing enzymatic mechanisms, screening potential drug candidates, and developing diagnostic assays. This compound belongs to this class of molecules. While the D-isomer itself is a subject of stereospecific studies, its racemic mixture and derivatives, particularly the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA), have become cornerstones in the study of proteases.[1][2] This guide will delve into the core scientific principles of this compound, with a practical focus on the applications of its derivatives that have empowered decades of research in enzymology.
Chemical Identity and Structure
This compound is an N-acyl-D-arginine, where a benzoyl group is attached to the alpha-amino group of D-arginine. Its enantiomer is N-Benzoyl-L-arginine.[3] The core structure consists of a benzoyl ring, an amide linkage, and the arginine side chain with its characteristic guanidinium group.
The most commonly utilized derivative in laboratory settings is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, often referred to by the acronyms DL-BAPNA or BANI.[4][5][] This molecule attaches a p-nitroaniline group to the carboxyl end of the arginine, rendering it a chromogenic substrate for various proteases.[7][8]
Caption: Logical structure of this compound.
Physicochemical and Biochemical Properties
The properties of this compound derivatives are crucial for their application in biochemical assays. The data presented below pertains primarily to the widely studied Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA).
| Property | Value | Source(s) |
| Synonyms | BAPNA, BANI, Bz-DL-Arg-pNA·HCl | [1][4][] |
| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1][4][8] |
| Molecular Weight | 434.88 g/mol | [1][4][9] |
| Appearance | Pale yellow or beige powder | [1][] |
| Melting Point | ~254 - 276 °C | [1][4][9][10] |
| Solubility | Soluble in DMSO (up to 50 mg/ml), DMF, and water with subsequent dilution. | [8][11] |
| Storage Temperature | Recommended at -20 °C or ≤ -15 °C. | [1][12][13] |
| Biochemical Role | Chromogenic substrate for serine proteases like trypsin, papain, and calpain. | [5][7][8][14] |
Synthesis Overview
The synthesis of this compound derivatives generally involves the acylation of the arginine amino acid. A common method for producing the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride involves a condensation reaction.
Core Synthesis Strategy: A patented method describes the condensation of Nα-benzoyl arginine with p-nitroaniline.[15][16] This process often utilizes a condensing agent, such as phosphorus pentoxide, in a suitable solvent system like diethyl phosphite.[15][16] The reaction is typically performed in the presence of a tertiary amine base. The resulting product is then treated with hydrochloric acid to yield the final hydrochloride salt, which improves solubility and stability.[15][16] Alternative synthesis routes may involve different coupling reagents or protective group strategies to achieve the desired product, sometimes with a focus on retaining the stereochemistry of the starting L-arginine to produce L-BAPNA.[17][18]
Mechanism of Action and Applications in Research
The primary utility of this compound derivatives in research stems from their role as enzyme substrates.[1]
Chromogenic Protease Assays
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) is a quintessential chromogenic substrate.[5][7] Its mechanism is straightforward and elegant:
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Binding: The substrate binds to the active site of a protease, such as trypsin, which preferentially cleaves peptide bonds after arginine or lysine residues.
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Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety.
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Color Release: This cleavage releases p-nitroaniline (pNA), a chromophore that is yellow in solution.[2]
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Detection: The rate of p-nitroaniline release can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[8][16] This rate is directly proportional to the enzyme's activity.[2]
Caption: Enzymatic hydrolysis of DL-BAPNA for activity assays.
Key Applications
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Enzyme Kinetics: DL-BAPNA is used to determine key kinetic parameters (Km, Vmax) of proteases and to study their reaction mechanisms.[2]
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Inhibitor Screening: The assay is widely adapted for high-throughput screening of potential protease inhibitors, a critical step in drug discovery.[2] Researchers can assess the efficacy of different compounds by measuring the reduction in pNA release.[4]
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Diagnostics: The principle is applied in diagnostic tests to detect specific proteases in clinical samples, which can be biomarkers for various diseases.[1]
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Biochemical Research: It is used to quantify protease activity in a wide range of biological samples, from snake venoms and plant extracts to cell lysates.[4]
Experimental Protocol: Trypsin Activity Assay
This protocol provides a standardized methodology for measuring trypsin activity using DL-BAPNA. The causality behind the steps is explained to ensure a self-validating system.
Objective: To quantify the enzymatic activity of trypsin by monitoring the hydrolysis of DL-BAPNA.
Materials:
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Trypsin solution (e.g., in 0.001 M HCl)
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DL-BAPNA stock solution (e.g., 10-20 mM in DMSO)[7]
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.1, containing 20 mM CaCl₂)
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96-well microplate
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Microplate reader capable of measuring absorbance at 410 nm
Workflow Diagram:
Caption: Workflow for a typical trypsin enzymatic assay.
Step-by-Step Methodology:
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Reagent Preparation:
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Causality: Preparing fresh solutions is critical for reproducibility. The buffer maintains the optimal pH for trypsin activity, and CaCl₂ is included as it stabilizes the enzyme.
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C or 37°C).
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Prepare working dilutions of the trypsin enzyme in cold assay buffer. Keep on ice.
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Prepare the working solution of DL-BAPNA by diluting the DMSO stock into the assay buffer to the final desired concentration (e.g., 1 mM).
-
-
Assay Setup:
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Causality: Including proper controls is essential to validate the results. The "blank" corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents.
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In a 96-well plate, add the appropriate volume of assay buffer to each well.
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Add the DL-BAPNA working solution to all wells.
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For blank/control wells, add the same volume of buffer that will be used for the enzyme solution.
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For test wells, prepare to add the trypsin solution.
-
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Initiation and Measurement:
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Causality: Pre-incubating the plate ensures the reaction starts at a stable, defined temperature. Initiating the reaction by adding the enzyme last ensures all reactions start simultaneously.
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Pre-incubate the microplate at the reaction temperature for 5 minutes.
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Initiate the reaction by adding the trypsin solution to the test wells.
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Immediately place the plate in the microplate reader.
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Measure the absorbance at 410 nm every 30-60 seconds for a period of 5-10 minutes.[16]
-
-
Data Analysis:
-
Causality: The initial linear phase of the reaction reflects the true initial velocity (V₀) of the enzyme, before substrate depletion or product inhibition occurs.
-
Subtract the absorbance values of the blank wells from the test wells.
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Plot absorbance versus time for each sample.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
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Convert the rate (ΔAbs/min) to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[16]
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Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.
| Guideline | Procedure | Source(s) |
| Personal Contact | Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. | [12][19] |
| Protective Equipment | Wear protective clothing, chemical-resistant gloves, and safety goggles or eyeglasses. | [12][19][20] |
| Handling | Do not eat, drink, or smoke when handling. Wash hands thoroughly with soap and water after use. | [12][19] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Recommended temperature is -20°C or below. | [1][12][13][20] |
| Spills | For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a labeled container for disposal. | [19] |
| First Aid (Eyes) | Immediately flush eyes with fresh running water for at least 15 minutes. Seek medical attention if pain persists. | [12][13][19] |
| First Aid (Skin) | Flush skin and hair with running water and soap. Seek medical attention in case of irritation. | [12][13][19] |
| First Aid (Inhalation) | Remove from the contaminated area to fresh air. If not breathing, administer artificial respiration. | [12][13] |
Conclusion
This compound and its derivatives, especially the chromogenic substrate DL-BAPNA, are powerful and versatile reagents in the fields of biochemistry and drug development. Their ability to provide a simple, reliable, and quantitative measure of protease activity has made them indispensable for studying enzyme kinetics, screening inhibitors, and advancing our understanding of biological processes. By adhering to rigorous experimental design and safety protocols, researchers can continue to leverage these molecules to drive scientific discovery.
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An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-D-arginine
Introduction
Nα-Benzoyl-D-arginine is a derivative of the amino acid D-arginine, a molecule of significant interest in biochemical and pharmaceutical research. As an enantiomer of the more common L-arginine derivative, it serves as a crucial tool in stereospecific enzymatic assays, inhibitor screening, and as a building block in the synthesis of specialized peptides and pharmacologically active compounds. The benzoyl group attached to the α-amino nitrogen imparts specific chemical properties, altering its solubility, stability, and interaction with biological targets.
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Nα-Benzoyl-D-arginine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering researchers the rationale behind the chosen pathway and empowering them to troubleshoot and adapt the protocol effectively. The described methodology is a self-validating system, designed for reproducibility and high purity of the final product.
I. Strategic Overview of the Synthesis
The synthesis of Nα-Benzoyl-D-arginine presents a distinct chemical challenge: the selective acylation of the α-amino group in the presence of the highly nucleophilic guanidinium group in the arginine side chain. A direct benzoylation of D-arginine under standard conditions would result in a mixture of products, with significant reaction at the side chain.
To circumvent this, a robust three-stage strategy is employed:
-
Protection of the Carboxylic Acid: The synthesis commences with the protection of the carboxyl group of D-arginine via Fischer esterification. This step converts the zwitterionic amino acid into its ethyl ester dihydrochloride salt, which prevents unwanted side reactions of the carboxylate and improves solubility in organic solvents for the subsequent step.
-
Regioselective Nα-Benzoylation: The core transformation is achieved through a carefully controlled Schotten-Baumann reaction. By maintaining the reaction pH between 5.5 and 7.0, we exploit the difference in basicity (pKa) between the α-amino group (~pKa 9) and the guanidinium group (~pKa 12.5). In this pH range, the guanidinium group remains protonated and thus, electronically shielded from reacting with benzoyl chloride. The α-amino group, however, is sufficiently deprotonated to act as a nucleophile, ensuring the benzoyl group is directed specifically to the desired position.[1][2][3]
-
Deprotection (Saponification): The final stage involves the hydrolysis of the ethyl ester to yield the free carboxylic acid, Nα-Benzoyl-D-arginine. This is accomplished via saponification using a strong base, followed by careful neutralization to precipitate the purified product.
Caption: Overall workflow for the synthesis of Nα-Benzoyl-D-arginine.
II. Mechanistic Insight: The Schotten-Baumann Reaction
The cornerstone of this synthesis is the Schotten-Baumann reaction, a method for forming amides from amines and acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. In our application, the deprotonated α-amino group of D-arginine ethyl ester acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The aqueous sodium hydroxide serves two critical functions: it neutralizes the hydrochloric acid produced, driving the reaction to completion, and it maintains the pH in the optimal range for selective Nα-acylation.
Caption: Mechanism of the Nα-Benzoylation step via Schotten-Baumann reaction.
III. Detailed Experimental Protocols
Stage 1: Synthesis of D-Arginine Ethyl Ester Dihydrochloride
Rationale: This esterification protects the carboxyl group and converts the amino acid into a form more amenable to the subsequent acylation reaction. Using anhydrous ethanol and HCl gas (or concentrated acid as a catalyst) drives the equilibrium toward the ester product.
Protocol:
-
Suspend D-arginine (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture with vigorous stirring until the solution becomes saturated. Alternatively, slowly add concentrated hydrochloric acid (2.5 equivalents).
-
Remove the ice bath and heat the mixture to reflux for 4-5 hours. The reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude D-arginine ethyl ester dihydrochloride as a solid mass.[3] This crude product is typically used in the next step without further purification.
Stage 2: Synthesis of Nα-Benzoyl-D-arginine Ethyl Ester
Rationale: This is the key regioselective step. The reaction is performed in a biphasic aqueous system at a controlled temperature and pH to ensure benzoylation occurs exclusively at the α-amino group.[1][2]
Protocol:
-
Dissolve the crude D-arginine ethyl ester dihydrochloride from Stage 1 in deionized water.
-
Cool the solution to 10-15°C using an ice-water bath.
-
Carefully adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 2M aqueous sodium hydroxide solution. It is critical to monitor the pH closely with a calibrated pH meter.
-
In a separate vessel, dissolve benzoyl chloride (0.98 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or THF.
-
Add the benzoyl chloride solution dropwise to the stirred, cooled aqueous solution of the arginine ester.
-
Throughout the addition, maintain the pH of the reaction mixture between 5.5 and 7.0 by concurrently adding 2M NaOH.[1][2] The temperature should be kept constant at 10-15°C.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at the same temperature.
-
The product, Nα-Benzoyl-D-arginine ethyl ester, may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate after adjusting the pH if necessary.
Stage 3: Saponification to Nα-Benzoyl-D-arginine
Rationale: This step removes the ethyl ester protecting group to yield the final product. Saponification with NaOH followed by acidification protonates the carboxylate, causing the final product to precipitate from the aqueous solution.
Protocol:
-
The crude Nα-Benzoyl-D-arginine ethyl ester is suspended or dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by TLC.[4]
-
Once the hydrolysis is complete, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath.
-
Slowly acidify the solution by adding 1M hydrochloric acid dropwise with vigorous stirring until the pH reaches approximately 5. This will cause the Nα-Benzoyl-D-arginine to precipitate as a white solid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
IV. Purification and Characterization
The primary method for purifying the final product is recrystallization, which effectively removes residual starting materials and salts.[5]
Purification by Recrystallization
Caption: General workflow for the purification of Nα-Benzoyl-D-arginine.
Protocol:
-
Transfer the crude, dried Nα-Benzoyl-D-arginine to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask and heat gently while stirring until the solid is completely dissolved. Nα-Benzoyl-arginine has higher solubility in hot water than in cold.
-
If any insoluble impurities are visible, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Characterization and Data
The identity and purity of the synthesized Nα-Benzoyl-D-arginine should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 278.31 g/mol [6] |
| Appearance | White crystalline solid |
| Melting Point | Approx. 276 °C (for the related DL-BAPNA)[7] |
| Expected Yield | 60-75% (overall) |
V. Conclusion
The three-stage synthesis pathway detailed in this guide represents a logical and robust method for producing high-purity Nα-Benzoyl-D-arginine. By understanding the causality behind each step—from the initial esterification to the regioselective Schotten-Baumann acylation and final deprotection—researchers are well-equipped to execute this synthesis with confidence. The provided protocols are designed to be self-validating, yielding a product suitable for demanding applications in drug development and scientific research.
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Whitaker, J. R., & Bender, M. L. (1965). Kinetics of Papain-Catalyzed Hydrolysis of α-N-Benzoyl-L-arginine Ethyl Ester and α-N-Benzoyl-L-argininamide. Journal of the American Chemical Society, 87(12), 2728–2737. Available at: [Link]
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An In-Depth Technical Guide to N-Benzoyl-D-arginine as a Protease Substrate
This guide provides a detailed examination of N-Benzoyl-D-arginine and its interaction with proteases, offering foundational knowledge for researchers, scientists, and professionals in drug development. We will explore the nuanced mechanism of action, the critical role of stereochemistry, and the practical application of related compounds in protease assays.
Introduction: The Significance of Arginine Derivatives in Protease Research
Proteases are a class of enzymes essential to countless physiological processes, accomplishing their functions by cleaving peptide bonds within proteins.[1][2] The ability to accurately measure and characterize the activity of specific proteases is fundamental to both basic research and the development of therapeutic inhibitors. To this end, synthetic substrates that mimic the natural cleavage sites of these enzymes have become indispensable tools.[3][4]
Among the most studied proteases is trypsin, a serine protease that plays a key role in digestion by breaking down proteins.[5] Trypsin exhibits a high degree of specificity, preferentially cleaving peptide bonds on the C-terminal side of positively charged amino acids, namely lysine and arginine.[5][6][7] This specificity is driven by the architecture of its active site. Synthetic molecules like N-Benzoyl-arginine derivatives are designed to exploit this specificity, serving as proxies for natural substrates in quantitative enzymatic assays.[3][8]
A crucial, and often overlooked, aspect of these synthetic substrates is their stereochemistry. While proteins are constructed from L-amino acids, the use of a D-amino acid, as in This compound , introduces a significant structural alteration. This guide will delve into why this distinction is not merely academic but is central to understanding the principles of enzyme-substrate interaction and inhibition.
The Core Mechanism: Trypsin's Interaction with Arginine Substrates
To understand the role of this compound, one must first grasp the elegant mechanism by which trypsin recognizes and cleaves its preferred L-arginine substrates. The process is a two-step reaction involving acylation and deacylation, orchestrated by the enzyme's active site.[9]
Substrate Recognition: The S1 Specificity Pocket
The remarkable specificity of trypsin for arginine and lysine is primarily determined by its S1 specificity pocket , a deep cavity within the active site.[10][11] At the bottom of this pocket lies a negatively charged aspartate residue (Asp 189).[12] This residue forms a strong ionic bond with the positively charged guanidinium group of an incoming L-arginine side chain, effectively anchoring the substrate in the correct orientation for catalysis.[10][13][14] The benzoyl group on synthetic substrates like N-Benzoyl-L-arginine occupies a hydrophobic region near the entrance of the active site, contributing to the binding affinity.
Catalytic Cleavage: The Catalytic Triad
Once the substrate is properly docked, the cleavage of the peptide bond is carried out by the catalytic triad , a trio of amino acids—Serine 195, Histidine 57, and Aspartate 102—at the core of the active site.[6][13][15]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The histidine residue (His 57) acts as a general base, abstracting a proton from the serine (Ser 195). This activates the serine's hydroxyl group, turning it into a potent nucleophile.[9][15] The activated serine then attacks the carbonyl carbon of the substrate's scissile bond.
-
Formation of the Tetrahedral Intermediate: This attack forms a short-lived, negatively charged tetrahedral intermediate. This unstable intermediate is stabilized by the oxyanion hole , a structural feature of the active site formed by the backbone amides of Gly 193 and Ser 195, which hydrogen-bond with the negatively charged oxygen atom.[5][15]
-
Acylation: The intermediate collapses. The histidine residue, now acting as a general acid, donates its proton to the nitrogen of the leaving group, breaking the peptide bond. The C-terminal portion of the substrate is released, leaving the N-terminal portion covalently attached to the serine residue as an acyl-enzyme intermediate.[9]
-
Deacylation: A water molecule enters the active site and is activated by His 57, which again acts as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Resolution: A second tetrahedral intermediate is formed and subsequently collapses, releasing the N-terminal fragment of the original substrate and regenerating the active enzyme, ready for another catalytic cycle.[13]
The Critical Role of Stereochemistry: L-Arginine vs. D-Arginine
The entire catalytic process described above is exquisitely sensitive to the three-dimensional arrangement of the substrate. Enzymes like trypsin are highly stereospecific, meaning they have a strong preference for one enantiomer (e.g., L-amino acids) over the other (D-amino acids).[16]
When This compound is introduced to trypsin, the D-configuration of the arginine residue prevents it from binding productively within the active site. While the positively charged side chain can still be attracted to the negatively charged S1 pocket, the spatial orientation of the alpha-carbon's substituents (the amino group, the carboxyl group, and the hydrogen atom) is incorrect. This steric clash prevents the scissile amide bond from being positioned correctly relative to the catalytic triad.[16]
Consequently, this compound is not an effective substrate for trypsin. Instead, it acts as a competitive inhibitor . It can bind to the active site, occupying the S1 pocket, but it cannot be cleaved or is cleaved at an extremely slow, often negligible, rate. By occupying the active site, it prevents the binding and cleavage of true L-amino acid substrates.
The diagram below illustrates the differential binding of L- and D-arginine substrates in the trypsin active site.
Conclusion
This compound serves as a powerful tool for illustrating the profound importance of stereospecificity in enzyme catalysis. While not a substrate for trypsin, its behavior as a competitive inhibitor underscores the precise three-dimensional requirements of the enzyme's active site. The principles learned from studying its interaction are directly applicable to the design and use of its L-isomer counterparts, such as BAEE and L-BAPNA, which are fundamental reagents for the quantitative analysis of protease activity. A thorough understanding of this mechanism, from substrate docking in the S1 pocket to the role of the catalytic triad, empowers researchers to design more robust experiments, effectively screen for therapeutic inhibitors, and advance our knowledge of protease function in health and disease.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. Retrieved from [Link]
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NIH National Library of Medicine. (2015). Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis. Molecules, 20(12), 22689–22703. Retrieved from [Link]
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Ahern, K. (2014, October 27). Ahern's Biochemistry #12 - Enzyme Mechanisms. YouTube. Retrieved from [Link]
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Perona, J. J., & Craik, C. S. (1997). Evolutionary Divergence of Substrate Specificity within the Chymotrypsin-like Serine Protease Fold. Journal of Biological Chemistry, 272(48), 29987-29990. Retrieved from [Link]
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The Cornerstone of Protease and Deiminase Research: A Technical Guide to Benzoylated Arginine Derivatives
Introduction: The Unassuming Architect of Enzymatic Assays
In the landscape of biochemical research, particularly in the realms of enzymology and drug discovery, the ability to accurately measure and characterize enzyme activity is paramount. For decades, a class of unassuming molecules, the benzoylated arginine derivatives, has served as a cornerstone for these investigations. Compounds such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), N-α-benzoyl-L-arginine amide (BAA), and their chromogenic cousin, Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), have become indispensable tools for researchers studying proteases and, more recently, protein arginine deiminases (PADs).
This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of these pivotal research tools. We will delve into the historical context of their development, provide detailed, field-proven protocols for their synthesis and use in enzymatic assays, and present a comparative analysis of their kinetic parameters with key enzymes. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize these compounds but also to understand the scientific legacy and the mechanistic principles that make them so powerful.
A Historical Perspective: From Early Observations to Standardized Assays
The story of benzoylated arginine derivatives is intrinsically linked to the history of enzymology itself. The early 20th century saw a burgeoning interest in understanding the chemical nature of enzymes and the kinetics of the reactions they catalyze.[1][2] Scientists like Leonor Michaelis and Maud Menten laid the theoretical groundwork for enzyme kinetics in 1913, but practical, reproducible assays were needed to apply these principles broadly.[3]
The breakthrough came with the realization that the complexity of protein substrates could be circumvented by using smaller, synthetic molecules that mimic the enzyme's natural target.[4] Trypsin, a pancreatic serine protease that specifically cleaves peptide bonds on the C-terminal side of lysine and arginine residues, was a prime candidate for such studies. In the mid-20th century, researchers began to explore simple, modified amino acids as potential substrates.
A pivotal moment in this field was the work of George W. Schwert and Yoshio Takenaka in 1955, who described a spectrophotometric method for determining trypsin and chymotrypsin activity.[5] Their work, and that of others from the same era, established Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a reliable and convenient substrate for trypsin. The enzymatic hydrolysis of the ester bond in BAEE could be monitored by measuring the change in absorbance in the ultraviolet spectrum, providing a continuous and quantitative measure of enzyme activity.[5]
The development of chromogenic substrates in the 1960s and 1970s further revolutionized enzyme assays.[6][7] Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) emerged as a key example of this new technology. The enzymatic cleavage of the amide bond in BAPNA by proteases like trypsin and papain releases p-nitroaniline, a yellow-colored compound that can be easily quantified using a simple spectrophotometer at 405 nm.[8] This innovation made protease assays more accessible and amenable to high-throughput screening.
The utility of benzoylated arginine derivatives was further expanded with the discovery and characterization of protein arginine deiminases (PADs), enzymes that convert arginine residues in proteins to citrulline.[9] Researchers found that compounds like N-α-benzoyl-L-arginine amide (BAA) and BAEE could also serve as effective substrates for PADs, enabling the study of their kinetics and the screening for inhibitors.[1][2]
Synthesis and Characterization of Benzoylated Arginine Derivatives
The synthesis of benzoylated arginine derivatives is a foundational technique in medicinal and biological chemistry. The most common method for introducing the benzoyl group onto the alpha-amino group of arginine or its esters is the Schotten-Baumann reaction.[10][11] This reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[10]
Below is a detailed, field-proven protocol for the synthesis of N-α-benzoyl-L-argininamide hydrochloride, a key substrate for both proteases and PAD enzymes.
Experimental Protocol: Synthesis of N-α-benzoyl-L-argininamide hydrochloride
This protocol is based on the principles of the Schotten-Baumann reaction, adapted for the specific synthesis of N-α-benzoyl-L-argininamide hydrochloride from L-argininamide dihydrochloride.
Materials and Reagents:
-
L-argininamide dihydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Dissolution of Starting Material: In a 250 mL round bottom flask, dissolve L-argininamide dihydrochloride (1 equivalent) in deionized water. Cool the solution in an ice bath with continuous stirring.
-
Basification: While monitoring the pH, slowly add a 2M aqueous solution of NaOH dropwise until the pH of the solution reaches approximately 10-11. This deprotonates the alpha-amino group, making it nucleophilic. Maintain the temperature below 5°C.
-
Addition of Benzoyl Chloride: In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane (DCM). Add this solution dropwise to the cold, basic solution of L-argininamide over a period of 30-45 minutes. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Reaction: Allow the reaction to stir vigorously in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the aqueous layer twice with fresh DCM. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude solid or oil.
-
Acidification and Precipitation: Dissolve the crude product in a minimal amount of water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (pH 2-3). The desired N-α-benzoyl-L-argininamide hydrochloride should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Protease Research: The Trypsin Model
Benzoylated arginine derivatives are workhorse substrates for studying trypsin and other trypsin-like serine proteases. The following protocol details a continuous spectrophotometric rate determination assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Experimental Protocol: Trypsin Activity Assay Using BAEE
This assay measures the increase in absorbance at 253 nm as BAEE is hydrolyzed by trypsin to Nα-Benzoyl-L-arginine and ethanol.
Materials and Reagents:
-
Trypsin solution (e.g., 425-575 units/mL in 1 mM HCl)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium phosphate, monobasic
-
Sodium hydroxide (NaOH), 1M
-
Hydrochloric acid (HCl), 1M
-
Ultrapure water
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 253 nm with temperature control
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 67 mM Sodium Phosphate Buffer. Adjust the pH to 7.6 at 25°C with 1 M NaOH.
-
Substrate Solution: Prepare a 0.25 mM BAEE solution by dissolving the appropriate amount in the prepared buffer.
-
Enzyme Diluent: Prepare a 1 mM HCl solution.
-
Enzyme Solution: Immediately before use, dilute the trypsin stock to the desired concentration in cold (2-8°C) 1 mM HCl.
-
-
Assay Setup:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
Prepare a blank cuvette containing 3.0 mL of the BAEE Substrate Solution and 0.2 mL of the Enzyme Diluent (1 mM HCl).
-
For the test samples, pipette 3.0 mL of the BAEE Substrate Solution into each cuvette.
-
-
Initiation of Reaction and Measurement:
-
To each test cuvette, add 0.2 mL of the prepared Enzyme Solution.
-
Immediately mix the contents of the cuvette by inversion (or by gentle pipetting) and place it in the spectrophotometer.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the blank and the test samples.
-
Subtract the rate of the blank from the rate of the test samples to get the true enzyme-catalyzed rate.
-
Calculate the trypsin activity using the following formula, based on the unit definition where one BAEE unit produces a ΔA₂₅₃ of 0.001 per minute in a 3.2 mL reaction volume.[12]
-
A New Frontier: The Role in Protein Arginine Deiminase (PAD) Research
The discovery that benzoylated arginine derivatives are also substrates for PAD enzymes opened up new avenues of research into the roles of these enzymes in health and disease.[9] PADs catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various autoimmune diseases and cancers. The following protocol describes a colorimetric assay for PAD activity using N-α-benzoyl-L-arginine amide (BAA).
Experimental Protocol: PAD Activity Assay Using BAA
This assay measures the amount of ammonia produced as a byproduct of the deimination of BAA by PAD enzymes. The ammonia is then quantified using the Berthelot (indophenol) reaction.
Materials and Reagents:
-
Recombinant PAD enzyme
-
N-α-benzoyl-L-arginine amide (BAA)
-
Tris-HCl buffer
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Phenol/nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.6, containing 10 mM CaCl₂ and 2 mM DTT.
-
Substrate Stock: Prepare a concentrated stock solution of BAA in the Assay Buffer.
-
Stopping Reagent: Prepare a 15% (w/v) TCA solution.
-
Color Reagents: Prepare the phenol/nitroprusside and alkaline hypochlorite reagents for ammonia detection.
-
-
Ammonia Standard Curve:
-
Prepare a series of ammonium chloride standards in the Assay Buffer to generate a standard curve (e.g., 0-200 µM).
-
-
Enzymatic Reaction:
-
In a 96-well plate, set up the reactions by adding Assay Buffer, varying concentrations of BAA substrate, and the PAD enzyme to a final volume of 50 µL.
-
Include a no-enzyme control for each substrate concentration.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 25 µL of the 15% TCA solution to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Ammonia Detection:
-
Transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add 50 µL of the phenol/nitroprusside reagent to each well, followed by 50 µL of the alkaline hypochlorite reagent.
-
Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme controls from the corresponding test samples.
-
Calculate the concentration of ammonia produced using the standard curve.
-
Determine the initial reaction velocities at each substrate concentration and use this data to calculate the kinetic parameters (Km and kcat) by fitting to the Michaelis-Menten equation.
-
Comparative Analysis of Kinetic Parameters
The choice of a specific benzoylated arginine derivative often depends on the enzyme being studied and the assay format. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate, respectively. Below is a table summarizing representative kinetic parameters for trypsin and various PAD isozymes with common benzoylated arginine substrates.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Bovine Trypsin | BAEE | ~0.05 - 0.1 | - | - | [13] |
| PAD1 | BAA | - | - | 22,000 | [1] |
| PAD1 | BAEE | 0.35 | 11.31 | 32,000 | [1] |
| PAD2 | BAA | 0.48 | - | 680 | [11] |
| PAD2 | BAEE | 0.27 | - | 11,700 | [11] |
| PAD3 | BAA | 17.5 | 2.1 | 120 | [1] |
| PAD3 | BAEE | 7.50 | 1.73 | 230 | [1] |
| PAD4 | BAA | - | - | ~22,000 | [1] |
| PAD4 | BAEE | - | - | - | [2] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes.
Future Outlook
While benzoylated arginine derivatives have a long and storied history in enzyme research, their utility is far from exhausted. The ongoing investigation into the roles of PAD enzymes in various diseases ensures that these substrates will remain relevant in the development of novel therapeutics. Furthermore, the principles learned from the development and application of these simple synthetic substrates continue to inform the design of more complex and specific probes for a wide range of enzymes. As our understanding of the intricate regulatory networks of proteases and other modifying enzymes deepens, the foundational tools that enabled these discoveries, such as the humble benzoylated arginine derivatives, will continue to be an essential part of the researcher's toolkit.
References
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- 5. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]
- 8. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride, 250 g, CAS No. 2645-08-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 9. byjus.com [byjus.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]
- 12. N-Α-BENZOYL-L-ARGININE ETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-depth Technical Guide to N-Benzoyl-D-arginine and its Derivatives as Protease Substrates
Sources
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. neb.com [neb.com]
- 3. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage targets and the D-arginine-based inhibitors of the West Nile virus NS3 processing proteinase - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Biological Relevance of D-Amino Acid Derivatives, Featuring N-Benzoyl-D-arginine
Foreword: Beyond the Canonical Twenty
For decades, the narrative of protein biochemistry was elegantly simple, built upon a foundation of twenty proteinogenic L-amino acids. Their D-enantiomers were largely relegated to the realm of microbial cell walls and esoteric natural products, considered "unnatural" in the context of mammalian physiology. However, the relentless march of analytical chemistry and molecular biology has shattered this dogmatic view. We now understand that D-amino acids are not merely biological curiosities but are, in fact, crucial signaling molecules, metabolic regulators, and potential biomarkers in health and disease.[1][2][3] This guide delves into the burgeoning field of D-amino acid biology, with a particular focus on their synthetic derivatives, such as N-Benzoyl-D-arginine, which serve as indispensable tools for unraveling their complex roles.
The D-Amino Acid Landscape: A Paradigm Shift
The classical view held that only L-amino acids were utilized in higher organisms.[1] However, sensitive analytical techniques have revealed the presence of various D-amino acids in mammals, including D-serine, D-aspartate, D-alanine, and D-cysteine, each with distinct physiological functions.[1][4]
Endogenous Roles of D-Amino Acids
-
Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][3][5] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2][3][5] D-aspartate also functions as a neurotransmitter and is involved in brain development.[5]
-
Endocrine Regulation: D-aspartate is found in endocrine glands and is involved in regulating the release of hormones, including testosterone.[1][4]
-
Microbial World: In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[6][7][8] Bacteria also release extracellular D-amino acids to regulate processes like biofilm formation and spore germination.[6][7]
The Metabolic Gatekeepers: D-Amino Acid Oxidase and D-Aspartate Oxidase
The concentrations of D-amino acids in mammals are tightly regulated by specific enzymes.
-
D-Amino Acid Oxidase (DAAO): This FAD-dependent enzyme catalyzes the oxidative deamination of neutral and basic D-amino acids, such as D-serine and D-alanine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[9][10][11] DAAO is crucial for maintaining appropriate levels of D-serine in the brain and for detoxifying excess D-amino acids from dietary or microbial sources.[9][10]
-
D-Aspartate Oxidase (DDO): DDO specifically targets acidic D-amino acids, primarily D-aspartate and D-glutamate.[12][13][14] Its expression is developmentally regulated, playing a key role in modulating D-aspartate levels during neurodevelopment.[12][15]
N-Acyl-D-Amino Acid Derivatives: Probing Biological Systems
While free D-amino acids have intrinsic biological activity, their N-acylated derivatives, such as this compound, are primarily utilized as synthetic tools in research and diagnostics. The addition of a bulky acyl group, like the benzoyl group, can significantly alter the molecule's properties, making it a specific substrate for certain enzymes.
This compound: A Tool for Protease Activity Assays
N-Benzoyl-DL-arginine-4-nitroanilide (BAPNA) is a well-established chromogenic substrate for serine proteases like trypsin.[16][17][18] The principle of this assay is straightforward yet powerful: the protease cleaves the amide bond between the arginine residue and the p-nitroaniline moiety, releasing the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.[17][18]
Although the commercially available substrate is often the racemic DL-mixture, the L-enantiomer, N-Benzoyl-L-arginine, is the form typically recognized and cleaved by these proteases.[19] However, the use of the D-enantiomer or the racemic mixture in specific research contexts can provide insights into the stereoselectivity of proteases.
Synthesis of N-Acyl-D-Amino Acid Derivatives
The synthesis of N-acyl-D-amino acid derivatives can be achieved through various enzymatic and chemical methods. Enzymatic synthesis offers high stereoselectivity and is often performed under mild conditions.[20][21][22]
Table 1: Key Enzymes in D-Amino Acid Derivative Synthesis
| Enzyme Class | Reaction | Application |
| Hydantoinase/Carbamoylase | Converts D,L-5-monosubstituted hydantoins to D-amino acids. | Industrial production of D-amino acids.[20] |
| D-Amino Acid Dehydrogenase | Reductive amination of α-keto acids to D-amino acids. | Environmentally friendly, one-step synthesis.[20][23] |
| D-Aminotransferase | Transfer of an amino group from a donor to an α-keto acid. | Synthesis of various D-amino acid derivatives.[20] |
| L-Amino Acid Oxidase/Deaminase | Coupled with a D-selective transaminase for stereoinversion of L-amino acids. | Deracemization processes.[20] |
Methodologies and Experimental Protocols
Workflow for Assessing Protease Activity using N-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)
This protocol outlines a standard colorimetric assay for measuring the activity of trypsin or other serine proteases that recognize arginine at the P1 site.
Materials:
-
N-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA)
-
Trypsin (or other protease of interest)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer
Protocol:
-
Substrate Preparation: Prepare a stock solution of BAPNA in DMSO (e.g., 100 mM). Due to its limited aqueous solubility, DMSO is the preferred solvent.[17]
-
Working Solution: Dilute the BAPNA stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis). Dilute the enzyme to the desired working concentration in the Tris-HCl buffer just before use.
-
Assay Setup:
-
In a 96-well microplate, add the BAPNA working solution to each well.
-
To initiate the reaction, add the diluted enzyme solution to the wells.
-
Include appropriate controls: a blank (buffer only), a substrate control (BAPNA solution without enzyme), and an enzyme control (enzyme solution without BAPNA).
-
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The concentration of released p-nitroaniline can be determined using its molar extinction coefficient.
}
Workflow for a typical protease activity assay using BAPNA.
Analytical Methods for D-Amino Acid Detection
The accurate detection and quantification of D-amino acids in biological samples are crucial for understanding their roles. Due to their low abundance and the presence of a vast excess of their L-counterparts, highly sensitive and selective methods are required.
Table 2: Comparison of Analytical Techniques for D-Amino Acid Analysis
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases or pre-column derivatization with chiral reagents followed by separation. | Robust, versatile, and widely available.[24][25] | May require derivatization, which can be time-consuming.[26] |
| Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral column. | High resolution and sensitivity.[24] | Requires derivatization to increase volatility. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field using a chiral selector in the buffer. | High separation efficiency and low sample consumption.[24] | Lower sensitivity compared to HPLC and GC for some applications. |
| Mass Spectrometry (MS) | Often coupled with HPLC or GC (LC-MS, GC-MS) for sensitive and specific detection. | High sensitivity and specificity, provides structural information.[25][26] | Enantiomers have the same mass, so separation is still required.[25][27] |
| Enzymatic Biosensors | Utilize the high specificity of enzymes like DAAO to detect D-amino acids. | High selectivity, potential for real-time monitoring.[9][24] | May have limited stability and can be susceptible to interference. |
Signaling Pathways and Broader Biological Implications
The discovery of D-amino acids as signaling molecules has opened new avenues of research into various physiological and pathological processes.
D-Serine and NMDA Receptor Signaling
D-serine acts as a co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission. The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for receptor activation, leading to calcium influx and downstream signaling cascades involved in synaptic plasticity.
}
Simplified diagram of D-serine's role in NMDA receptor activation.
D-Amino Acids in Disease
The link between D-amino acids and various diseases is an area of intense investigation.
-
Neurological and Psychiatric Disorders: Altered levels of D-serine and D-aspartate are associated with schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][5] This has led to the exploration of DAAO inhibitors as a potential therapeutic strategy to increase D-serine levels and enhance NMDA receptor function.[28]
-
Cancer: Some D-amino acids appear to be upregulated in cancer cells and may serve as oncometabolites or biomarkers.[2][27] There is also evidence that cancer cells may produce D-amino acids to protect themselves against certain chemotherapeutic agents.[27]
-
Age-Related Disorders: The accumulation of D-amino acids through non-enzymatic racemization in long-lived proteins is a hallmark of aging and is associated with conditions like cataracts and atherosclerosis.[2]
Future Directions and Conclusion
The field of D-amino acid biology is rapidly evolving. While derivatives like this compound have proven invaluable as research tools, the exploration of the biological relevance of other, potentially naturally occurring, D-amino acid derivatives is a promising frontier. Key areas for future research include:
-
Elucidating the full spectrum of D-amino acid functions: Beyond the nervous and endocrine systems, what other physiological processes are regulated by D-amino acids?
-
Developing novel therapeutic strategies: Can targeting D-amino acid metabolism with enzyme inhibitors or agonists/antagonists of their receptors lead to new treatments for a range of diseases?
-
Identifying new D-amino acid-based biomarkers: Can specific D-amino acid profiles in biological fluids serve as early diagnostic or prognostic markers for diseases?
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Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]
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Goun, A., & Sasabe, J. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences. [Link]
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Hernández, D., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
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Smith, C. (2019). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences. [Link]
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Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]
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Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia. [Link]
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van den Heuvel, L. W., & de Boer, A. G. (2005). d-Amino acids in the central nervous system in health and disease. Molecular Genetics and Metabolism. [Link]
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Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar. [Link]
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Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. [Link]
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(n.d.). D-aspartate oxidase. ScienceDirect. [Link]
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Pollegioni, L. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Frontiers in Molecular Biosciences. [Link]
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Ohashi, Y., & Sasabe, J. (2016). D-Amino Acids in the Nervous and Endocrine Systems. PubMed. [Link]
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(n.d.). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers. [Link]
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Zhang, X., et al. (2018). Distribution, industrial applications, and enzymatic synthesis of d-amino acids. Applied Microbiology and Biotechnology. [Link]
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Armstrong, D. (2021). The Role of D-Amino Acids in Humans. News-Medical.Net. [Link]
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Wikipedia. (n.d.). D-Amino acid. Wikipedia. [Link]
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Pollegioni, L., & Molla, G. (2017). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
-
Tishkov, V. I., & Khoronenkova, S. V. (2005). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow). [Link]
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Takahashi, S. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Applied Microbiology and Biotechnology. [Link]
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(2024). What are DAAO inhibitors and how do they work?. Patsnap Synapse. [Link]
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Caldinelli, L., et al. (2010). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]
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Chemsrc. (n.d.). N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride. Chemsrc. [Link]
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Murtas, G., & Pollegioni, L. (2021). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in Molecular Biosciences. [Link]
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(n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. ResearchGate. [Link]
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Pollegioni, L., & Molla, G. (2019). Biosensors for D-Amino Acids: Detection Methods and Applications. Biosensors. [Link]
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Wikipedia. (n.d.). D-aspartate oxidase. Wikipedia. [Link]
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Hamase, K. (2020). A method for highly sensitive detection of D-amino acids. Atlas of Science. [Link]
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Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
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Takahashi, S. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. ResearchGate. [Link]
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Armstrong, D. W., & Breitbach, Z. S. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]
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Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
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Al-Qahtani, K., & Al-Swailem, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences. [Link]
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(n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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PubChem. (n.d.). Benzoyl-L-arginine. PubChem. [Link]
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Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of N-Benzoyl-arginine Isomers for Research Applications
A Note on Stereoisomer-Specific Data: This guide addresses the safety and handling of N-Benzoyl-D-arginine. It is important for the user to note that comprehensive, isomer-specific safety data for the D-enantiomer is limited in publicly available literature and safety data sheets. The following guidelines are therefore synthesized from authoritative data for the closely related and more commonly documented Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (DL-BAPNA)[1][2] and Nα-Benzoyl-L-arginine analogs[3]. As stereoisomers share fundamental physical and chemical properties, these handling procedures provide a robust and conservative safety framework. However, biological and toxicological effects can differ, and a thorough risk assessment is mandatory before use.
This compound and its derivatives are synthetic amino acid compounds. The most frequently encountered analog in safety literature is Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (DL-BAPNA), a chromogenic substrate used to assay serine protease activity[4][5]. Understanding its properties is the first step in a sound risk assessment.
Core Rationale: The physical state (solid powder) dictates the primary exposure risks—inhalation of dust and dermal contact. Its limited aqueous solubility influences procedures for preparing solutions and cleaning spills.
Table 1: Physicochemical and Identification Data
| Property | Data for Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride | Source(s) |
|---|---|---|
| Synonyms | BAPNA, BANI, DL-BAPNA | [2][4] |
| CAS Number | 911-77-3 | [1][4] |
| Molecular Formula | C₁₉H₂₂N₆O₄ · HCl | [1][4] |
| Molecular Weight | 434.88 g/mol | [1][4] |
| Appearance | White, light brown, or yellow crystalline powder | [1][6] |
| Melting Point | ~275 - 276 °C | [1][4][6] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in DMSO (~10 mg/mL) and Dimethylformamide (~1 mg/mL). | [5] |
| Stability | Stable under normal conditions. | [7] |
| Storage | Recommended: -20°C in a dry, tightly sealed container. |[1][8][9] |
Section 2: Hazard Identification and Toxicological Summary
While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, N-Benzoyl-arginine derivatives are not inert and must be handled with care[2][3]. The primary risks are associated with the physical form and potential for dust generation.
Expert Analysis: The lack of extensive toxicological data does not imply safety. For novel or sparsely studied compounds, a conservative approach is warranted. Assume the material is potentially irritating and harmful upon ingestion or inhalation until proven otherwise. The principal hazards are mechanical (dust) and chemical (potential for irritation).
-
Eye Contact: Direct contact with the powder may cause transient discomfort, tearing, or redness, similar to windburn. Slight abrasive damage is also possible[3][10].
-
Skin Contact: Not generally considered a skin irritant based on animal models, but good hygiene practices are essential. Prolonged contact should be avoided, and the substance should not be exposed to open cuts or abraded skin, through which it could enter the bloodstream[3][6].
-
Inhalation: Inhaling the dust may cause respiratory tract irritation[6][10]. As with any fine powder, dust clouds can form explosive mixtures with air if a source of ignition is present[3][10].
-
Ingestion: Accidental ingestion may be harmful. While specific LD50 data is unavailable, it is prudent to treat the compound as having low to moderate acute oral toxicity[6][10].
Toxicological Data: For Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride, specific toxicological endpoints like acute toxicity, skin corrosion, and carcinogenicity have not been fully investigated and available data is limited[1][11].
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is built on the principles of minimizing exposure and preventing accidental release. The following workflow integrates these principles.
Personal Protective Equipment (PPE)
Causality: PPE serves as the last line of defense. The choice of PPE is directly linked to the identified hazards: dust inhalation, eye contact, and skin contact.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles[2].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use[7].
-
Body Protection: A standard laboratory coat is required. Ensure it is laundered separately from personal clothing[6][10].
-
Respiratory Protection: If work generates significant dust, use an approved/certified dust respirator (e.g., N95) or conduct the work in a fume hood or ventilated enclosure[6].
Engineering Controls and Work Practices
Causality: Engineering controls are the most effective way to minimize risk by controlling hazards at the source.
-
Ventilation: Always handle the solid powder in a well-ventilated area. A chemical fume hood or an enclosure with local exhaust ventilation is strongly recommended, especially when weighing or transferring the material[1][8].
-
Dust Mitigation: Avoid actions that generate dust, such as vigorous scraping or shaking. Use appropriate tools (e.g., spatulas) for transfer.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area[5][10].
Storage Protocol
Causality: Proper storage maintains chemical integrity and prevents accidental exposure or degradation.
-
Temperature: Store containers in a freezer at -20°C for long-term stability[1][8][9].
-
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place to protect it from moisture[1][8].
-
Incompatibilities: Store away from strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as contact may result in ignition[3][7][10].
Caption: Hazard Mitigation Pathway for N-Benzoyl-arginine Derivatives.
References
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Title: Benzoyl-L-arginine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound-4-nitroanilide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride Source: Chemsrc URL: [Link]
-
Title: SAFETY DATA SHEET - N-a-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (Alternative) Source: Fisher Scientific URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Trypsin using Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)
Authored by: A Senior Application Scientist
Abstract
Trypsin, a serine protease of paramount importance in digestive and cellular processes, is a key target in both biomedical research and drug development.[1][2] Accurate and reliable quantification of its enzymatic activity is therefore essential. This document provides a comprehensive guide to the principles and practice of a robust and widely adopted chromogenic assay for trypsin activity, utilizing Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a synthetic substrate.[1][3][4][5] We will delve into the biochemical rationale behind the assay, provide a detailed, step-by-step protocol for its execution, and offer insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to confidently implement this foundational enzymatic assay.
Introduction: The Significance of Trypsin and Its Measurement
Trypsin (EC 3.4.21.4) is a well-characterized endopeptidase that plays a crucial role in the digestion of proteins in the small intestine. Its enzymatic activity is highly specific, cleaving peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.[1] This specificity is a cornerstone of its biological function and is exploited in various biotechnological applications, from proteomics to cell culture. Dysregulation of trypsin activity has been implicated in a range of pathologies, including pancreatitis and certain cancers, making it a significant target for therapeutic intervention.[2] Consequently, the ability to precisely measure trypsin activity is fundamental to understanding its physiological roles and for the screening of potential inhibitors in drug discovery programs.
Assay Principle: A Chromogenic Approach to Quantifying Trypsin Activity
The BAPNA-based assay is a continuous spectrophotometric method that provides a simple and sensitive means of measuring trypsin activity.[1][5] The core of this assay lies in the use of a synthetic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), which mimics the natural substrates of trypsin. BAPNA is a colorless molecule that, upon enzymatic cleavage by trypsin at the amide bond between arginine and p-nitroaniline, releases a yellow-colored product, p-nitroaniline (pNA).[1][3][6]
The rate of formation of p-nitroaniline, and thus the increase in absorbance at 405-410 nm, is directly proportional to the enzymatic activity of trypsin in the sample.[1][4][7] This relationship allows for the quantitative determination of trypsin activity by monitoring the change in absorbance over time.
Diagram of the Enzymatic Reaction
Caption: Enzymatic cleavage of BAPNA by trypsin.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.[1]
-
Temperature-controlled cuvette holder or incubator (25°C or 37°C).[3][7]
-
Quartz or disposable cuvettes, or 96-well microplates.[1]
-
Pipettes and tips
-
pH meter
-
Vortex mixer
Reagents
-
Trypsin: (e.g., from bovine pancreas). Prepare a stock solution in 1 mM HCl to maintain stability.[1][3]
-
Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA): Prepare a stock solution (e.g., 60 mM) in Dimethyl sulfoxide (DMSO).[1][8]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[1][9]
-
Expert Insight: The slightly alkaline pH of 8.2 is optimal for trypsin activity. Calcium ions (CaCl2) are crucial as they stabilize the enzyme and promote its activity.
-
-
Stop Solution: 30% (v/v) acetic acid (for endpoint assays).[1][4]
-
Ultrapure Water
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a total reaction volume of 1 ml in a standard cuvette. It can be scaled down for use in a 96-well microplate format.
Reagent Preparation
-
Trypsin Solution: Immediately before use, dilute the trypsin stock solution to the desired concentration (e.g., 10-100 µg/ml) in cold 1 mM HCl. Keep on ice.
-
Trustworthiness: Preparing the enzyme solution fresh and keeping it on ice minimizes autolysis and preserves enzymatic activity.
-
-
BAPNA Working Solution: Prepare the BAPNA working solution by diluting the stock solution in the Assay Buffer to the final desired concentration (e.g., 1-2 mM).
-
Expert Insight: The optimal BAPNA concentration may need to be determined empirically but should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Assay Procedure (Kinetic Assay)
-
Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).[1]
-
Prepare a "Blank" cuvette containing the Assay Buffer and the same volume of 1 mM HCl as the sample cuvettes. This will be used to zero the spectrophotometer.
-
For each sample, pipette the following into a cuvette:
-
Assay Buffer
-
Diluted Trypsin Solution
-
-
Mix gently by inversion and pre-incubate the cuvettes at the assay temperature for 5 minutes.[1]
-
To initiate the reaction, add the BAPNA working solution to each cuvette, mix quickly, and immediately start recording the absorbance at 410 nm for 5-10 minutes, taking readings every 30-60 seconds.[1]
Data Analysis and Interpretation
The enzymatic activity of trypsin is determined by calculating the rate of the reaction (ΔA410/min) from the linear portion of the absorbance versus time plot.
-
Calculate the Rate of Reaction: Plot the absorbance at 410 nm against time (in minutes). Determine the slope of the linear portion of this curve. This represents the initial rate of the reaction (ΔA410/min).
-
Correct for Blank: Subtract the rate of the blank (if any) from the rate of the samples.
-
Calculate Trypsin Activity: The activity of trypsin can be calculated using the Beer-Lambert law:
Activity (µmol/min/ml) = (ΔA410/min * Reaction Volume (ml)) / (ε * Path Length (cm))
Where:
-
ΔA410/min is the rate of change in absorbance per minute.
-
Reaction Volume is the total volume of the assay in ml.
-
ε (Molar Extinction Coefficient) of p-nitroaniline is 8,800 M⁻¹cm⁻¹.[1]
-
Path Length is the light path of the cuvette (typically 1 cm).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λ) | 410 nm | [1][4] |
| Assay Temperature | 25°C or 37°C | [3][7] |
| pH | 8.2 | [1][9] |
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ | [1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive trypsin | Prepare fresh trypsin solution. Ensure proper storage of trypsin stock. |
| Incorrect pH of assay buffer | Prepare fresh buffer and verify the pH. | |
| High background reading | Spontaneous hydrolysis of BAPNA | Prepare BAPNA working solution fresh. |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of trypsin or a higher concentration of BAPNA. |
| Enzyme instability | Ensure the presence of CaCl2 in the assay buffer. |
Conclusion
The Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) assay is a reliable, convenient, and widely used method for determining trypsin activity. Its simplicity and sensitivity make it an invaluable tool for researchers in various fields. By understanding the underlying principles and adhering to a carefully executed protocol, investigators can obtain accurate and reproducible data on trypsin kinetics, which is crucial for advancing our understanding of this important enzyme and for the development of novel therapeutics.
References
-
Merck Millipore. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Retrieved from [Link]
-
MDPI. (2020). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Retrieved from [Link]
-
Crowell, A. M., Stewart, E. J., Take, Z. S., & Doucette, A. A. (2013). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. Analytical Biochemistry, 435(2), 131–136. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
Miyata, H., Nakamura, M., & Himeno, M. (1981). A simple and specific determination of trypsin in human duodenal juice. The Japanese Journal of Gastroenterology, 78(11), 2139-2146. Retrieved from [Link]
-
Wang, S. S., & Carpenter, F. H. (1968). Kinetic studies at high pH of the trypsin-catalyzed hydrolysis of N-alpha-benzoyl derivatives of L-arginamide, L-lysinamide, and S-2-aminoethyl-L-cysteinamide and related compounds. The Journal of Biological Chemistry, 243(13), 3702–3710. Retrieved from [Link]
-
Kim, J. H., & Kim, J. D. (2007). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Journal of the Chinese Chemical Society, 54(2), 343-348. Retrieved from [Link]
-
ResearchGate. (n.d.). Can you help me with Activity measure of trypsin?. Retrieved from [Link]
-
JoVE. (2023). Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Retrieved from [Link]
-
Inagami, T., & Sturtevant, J. M. (1960). The trypsin-catalyzed hydrolysis of benzoyl-L-arginine ethyl ester. I. The kinetics in dioxane-water mixtures. Biochimica et Biophysica Acta, 38, 64–79. Retrieved from [Link]
-
Stewart, J. A., & Dobson, J. E. (1965). Trypsin-catalyzed Hydrolysis of N-Benzoyl-L-arginine Ethyl Ester at Low pH. Biochemistry, 4(6), 1086–1091. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Measuring Serine Protease Activity with N-Benzoyl-Arginine Derivatives: Application Notes and Protocols
Abstract
This guide provides a comprehensive overview and detailed protocols for measuring the activity of serine proteases using N-Benzoyl-arginine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and quality control. We delve into the biochemical principles of the assay, offer step-by-step experimental procedures for both chromogenic and esterase substrates, and provide insights into data analysis and troubleshooting.
Introduction: The Significance of Serine Proteases
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site.[1] These enzymes are pivotal to a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), fibrinolysis (plasmin), and immunity (complement C1).[2][3] Given their critical roles, the dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.
Accurately measuring the activity of these enzymes is therefore fundamental. It allows for the characterization of their catalytic efficiency, the screening and development of specific inhibitors, and the quality control of enzyme preparations. N-Benzoyl-arginine derivatives have long served as reliable and effective substrates for this purpose, particularly for proteases with trypsin-like specificity that cleave peptide bonds C-terminal to arginine or lysine residues.[1][4]
Principle of the Assay: Probing Protease Activity
The use of N-Benzoyl-arginine derivatives hinges on a simple yet elegant principle: the protease-catalyzed hydrolysis of a susceptible bond within the synthetic substrate releases a reporter molecule. The rate of the reporter molecule's release is directly proportional to the enzyme's activity.[1][5] This guide will focus on two major classes of these substrates.
Chromogenic Substrates (e.g., BAPNA)
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is a classic chromogenic substrate.[1][6] The substrate itself is colorless. However, upon cleavage of the amide bond between arginine and the p-nitroaniline (pNA) moiety by a serine protease, the yellow chromophore pNA is liberated.[1][5][7] The rate of increase in absorbance, typically measured at 405-410 nm, provides a real-time measure of enzymatic activity.[1][8]
Esterase Substrates (e.g., BAEE)
Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a non-chromogenic substrate where the protease cleaves an ester bond.[9] The hydrolysis of the ethyl ester bond can be monitored continuously by measuring the increase in absorbance at 253 nm.[10] This method is particularly useful for enzymes with high esterase activity and provides a sensitive alternative to chromogenic assays.
Visualization of the Assay Principle
To better illustrate the core concepts, the following diagrams outline the enzymatic reaction and a typical experimental workflow.
Enzymatic Cleavage of a Chromogenic Substrate
Caption: Mechanism of chromogenic substrate (BAPNA) hydrolysis by a serine protease.
General Experimental Workflow
Caption: A generalized workflow for performing a serine protease activity assay.
Materials and Reagents
-
Enzyme : Purified serine protease (e.g., Trypsin, Bovine Pancreas). Store as per manufacturer's instructions.
-
Substrates :
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)[1]
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
-
Buffers :
-
Enzyme Diluent : Cold 1 mM HCl (to maintain trypsin stability).[1]
-
Instrumentation :
-
Spectrophotometer or microplate reader capable of reading absorbance at 410 nm (for BAPNA) or 253 nm (for BAEE).[1]
-
Quartz cuvettes (required for UV absorbance at 253 nm).
-
-
General Lab Equipment : Pipettes, sterile tubes, ultrapure water.
Detailed Experimental Protocols
Causality Behind Choices :
-
pH : The optimal pH for trypsin activity is slightly alkaline, typically around 8.0, which is why Tris-HCl at pH 8.2 or Phosphate buffer at 7.6 is used.[12][13]
-
Calcium Chloride (CaCl₂) : Calcium ions are known to enhance the stability of trypsin and protect it from autolysis (self-digestion).
-
Cold 1 mM HCl : Trypsin is most stable at an acidic pH (around 3.0). Diluting the enzyme stock in cold 1 mM HCl immediately before use minimizes activity loss.[1]
-
DMSO : BAPNA has poor solubility in aqueous buffers but is readily soluble in DMSO.[6][7]
Protocol 1: Chromogenic Assay using BAPNA
This protocol is adapted for a 96-well microplate format for higher throughput.
1. Reagent Preparation:
- Assay Buffer : Prepare 100 mM Tris-HCl, 20 mM CaCl₂, adjust pH to 8.2 at 25°C.
- BAPNA Stock Solution (60 mM) : Dissolve BAPNA in DMSO. This stock is stable for about one week at room temperature.[6]
- BAPNA Working Solution : Immediately before use, dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
- Enzyme Solution : Prepare a dilution series of your trypsin standard or unknown sample in cold 1 mM HCl.[1]
2. Assay Procedure:
- To each well of a clear 96-well microplate, add 50 µL of Assay Buffer.
- Add 25 µL of the diluted enzyme solution to the "sample" wells.
- For a "blank" or no-enzyme control, add 25 µL of cold 1 mM HCl instead of the enzyme solution.[1]
- Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.[1]
- Initiate the reaction by adding 125 µL of the BAPNA working solution to all wells.
- Immediately place the plate in a microplate reader set to kinetic mode.
- Measure the absorbance at 410 nm every minute for 5-10 minutes.[1]
Protocol 2: Esterase Assay using BAEE
This protocol is a continuous spectrophotometric rate determination performed in a quartz cuvette.
1. Reagent Preparation:
- Buffer : Prepare 67 mM Sodium Phosphate buffer, adjust pH to 7.6 at 25°C.[10]
- Substrate Solution (0.25 mM BAEE) : Dissolve BAEE directly in the Buffer.[10]
- Enzyme Solution : Immediately before use, prepare a solution of trypsin in cold 1 mM HCl.
2. Assay Procedure:
- Set up quartz cuvettes for both "Test" and "Blank" reactions. A typical reaction volume is 3.2 mL.[10]
- Pipette 3.0 mL of the BAEE Substrate Solution into the cuvettes.
- Add 0.1 mL of cold 1 mM HCl to the "Blank" cuvette.
- Equilibrate all cuvettes at 25°C for 5 minutes.
- Initiate the reaction in the "Test" cuvettes by adding 0.1 mL of the Enzyme Solution. Mix by inversion.
- Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 253 nm for 5 minutes.
- Ensure you are measuring within the linear range of the reaction rate.
Data Analysis and Interpretation
The primary output of these assays is the initial reaction velocity (V₀), which is the rate of change in absorbance per unit of time (ΔA/min).
-
Calculate Corrected Rate : Subtract the rate of the "Blank" (no-enzyme control) from the rate of the "Test" wells/cuvettes. The blank accounts for any non-enzymatic substrate hydrolysis.
-
Determine Enzyme Activity : Activity can be expressed in terms of ΔA/min. For more standardized units, the Beer-Lambert law (A = εcl) can be used if the molar extinction coefficient (ε) of the product is known (for pNA, ε is ~8,800 M⁻¹cm⁻¹ at 410 nm).
-
Michaelis-Menten Kinetics : To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be performed with varying substrate concentrations. The initial velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.[12][14][15]
| Parameter | Description | Typical Value for Trypsin with BAPNA |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate. | 0.12 - 1.62 mM[14][15][16] |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | Varies with enzyme concentration and conditions. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | Varies significantly based on conditions. |
Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition) and values from literature should be used as a reference.[12][15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or very low activity | Inactive enzyme. | Use a fresh enzyme stock. Ensure it was stored properly and diluted in cold 1 mM HCl immediately before use. |
| Incorrect buffer pH. | Verify the pH of your assay buffer at the assay temperature. | |
| Presence of an inhibitor in the sample. | Run a control with a known amount of active trypsin spiked into your sample to check for inhibition. Consider sample dialysis or desalting.[17] | |
| High background (high blank rate) | Non-enzymatic substrate hydrolysis. | This can occur at high pH or temperature.[11] Prepare substrate working solutions fresh. Lower the pH if possible. |
| Contaminated reagents. | Use fresh, high-purity water and reagents. | |
| Non-linear reaction rate (curve flattens quickly) | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability/denaturation. | Ensure assay conditions (pH, temperature, co-solvents) are optimal.[12][13] Reduce the assay time. | |
| Poor reproducibility | Pipetting errors. | Calibrate pipettes. Use reverse pipetting for viscous solutions like enzyme stocks. |
| Temperature fluctuations. | Ensure all reagents and the plate/cuvettes are properly equilibrated to the assay temperature. |
References
-
Darvesh, S., et al. (2001). Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of BuChE. ResearchGate. Retrieved from [Link]
-
Kristinsson, H. G., & Rasco, B. A. (2000). Initial rate of trypsin-catalyzed hydrolysis of L-BAPNA versus initial... ResearchGate. Retrieved from [Link]
-
Fareed, J., et al. (1978). Serine protease specificity for peptide chromogenic substrates. PubMed. Retrieved from [Link]
-
Tavano, O. L., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education. Retrieved from [Link]
-
Jiang, H., et al. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. PubMed. Retrieved from [Link]
-
Lottenberg, R., et al. (1981). Sensitivity and specificity of plasma serine protease chromogenic substrates. PubMed. Retrieved from [Link]
-
Tavano, O. L., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Na-Benzoyl-arginine-p-nitroanilide. ResearchGate. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875. ResearchGate. Retrieved from [Link]
-
Reyes, J., et al. (2023). Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. Cold Spring Harbor Protocols. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. Retrieved from [Link]
-
Meyer-Almes, F. J. (2020). Hydrolysis of BAPNA substrate by trypsin. The released p-nitroaniline... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 48 questions with answers in SERINE PROTEASES | Science topic. Retrieved from [Link]
-
ResearchGate. (2016). Can you help me with Activity measure of trypsin? Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
St. Maurice, M., & Tsen, S. D. (2018). Identifying and controlling inactive and active conformations of a serine protease. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identifying and controlling inactive and active conformations of a serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Enzymatic Assay of Trypsin Inhibitor [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for N-Benzoyl-D-arginine in High-Throughput Screening for Protease Inhibitors
Introduction: The Critical Role of Protease Inhibitor Screening
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes.[1] Their precise regulation is paramount for cellular health, while dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[1] This central role in disease pathophysiology establishes proteases as a major class of therapeutic targets. High-throughput screening (HTS) has become an indispensable tool in the quest for novel protease inhibitors, enabling the rapid evaluation of large compound libraries to identify promising lead candidates for drug development.[2]
This guide provides a comprehensive overview and detailed protocols for the application of N-Benzoyl-D-arginine-based substrates in HTS campaigns for discovering inhibitors of a specific class of proteases, namely trypsin-like serine proteases.
The Rationale for this compound Substrates: Specificity and Versatility
Trypsin and trypsin-like serine proteases exhibit a distinct substrate specificity, preferentially cleaving peptide bonds at the carboxyl side of basic amino acid residues, such as arginine and lysine.[] This specificity is driven by a negatively charged aspartate residue within the S1 pocket of the enzyme's active site, which forms a salt bridge with the positively charged side chain of the substrate's arginine or lysine.[] this compound derivatives are synthetic substrates designed to mimic this natural recognition motif.[]
The core structure consists of an arginine residue, the primary recognition element for the protease, which is N-terminally protected by a benzoyl group. The C-terminus is typically modified with a reporter group, either a chromophore or a fluorophore, which is released upon enzymatic cleavage. This release results in a measurable optical signal that is directly proportional to the protease activity.[4][5]
The choice between a chromogenic or fluorogenic substrate depends on the specific requirements of the HTS assay.
-
Chromogenic Substrates: Derivatives like Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) release p-nitroaniline, a yellow chromophore, upon cleavage.[4][5] This change in color can be quantified spectrophotometrically. While generally less sensitive than their fluorescent counterparts, chromogenic assays are often more cost-effective and less prone to interference from fluorescent compounds in the screening library.[6]
-
Fluorogenic Substrates: Substrates such as Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride release the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon hydrolysis.[7] Fluorogenic assays offer significantly higher sensitivity, making them ideal for detecting low levels of enzyme activity or for screening at lower substrate concentrations.[1] However, they require a fluorometer for detection and can be susceptible to interference from fluorescent library compounds.[6]
Visualizing the Assay Principle: A Workflow Diagram
Caption: High-Throughput Screening Workflow for Protease Inhibitors.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting HTS assays using this compound derivatives. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.
Protocol 1: Chromogenic Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA)
This protocol is designed for determining the activity of trypsin-like serine proteases and screening for their inhibitors in a 384-well plate format.
Materials:
-
Trypsin-like serine protease of interest
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA)[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 0.01% Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control inhibitors
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of DL-BAPNA in DMSO (e.g., 50 mg/mL).[5] This stock should be stored protected from light.
-
On the day of the assay, prepare a working solution of DL-BAPNA in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific enzyme to ensure sensitive detection of competitive inhibitors.
-
Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare serial dilutions of test compounds and control inhibitors in DMSO.
-
-
Assay Assembly:
-
Dispense a small volume (e.g., 1 µL) of the diluted test compounds, control inhibitors, or DMSO (for vehicle control) into the wells of the 384-well plate.
-
Add the protease working solution to all wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the DL-BAPNA working solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time (kinetic assay) or measure the absorbance at a single time point after a fixed incubation period (endpoint assay).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Protocol 2: Fluorogenic Assay using Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin
This protocol offers higher sensitivity for the detection of protease activity and inhibition.
Materials:
-
Trypsin-like serine protease of interest
-
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 10 mM CaCl2, and 0.01% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control inhibitors
-
384-well black, flat-bottom microplates
-
Microplate fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO. Store protected from light.
-
Prepare working solutions of the substrate and enzyme in Assay Buffer as described in Protocol 1.
-
Prepare serial dilutions of test compounds and control inhibitors in DMSO.
-
-
Assay Assembly:
-
Follow the same dispensing and pre-incubation steps as outlined in Protocol 1, using a black microplate to minimize background fluorescence.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time or at a fixed endpoint.
-
Calculate the reaction rates and percent inhibition as described previously.
-
Data Interpretation and Quality Control
A successful HTS campaign relies on robust data and stringent quality control. Key parameters to monitor include:
-
Z'-factor: This statistical parameter is a measure of the assay's quality and dynamic range. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background Ratio (S/B): This ratio indicates the separation between the uninhibited and fully inhibited (or no enzyme) controls. A high S/B ratio is desirable.
-
IC50 Values: For active compounds ("hits"), a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Table 1: Representative Quantitative Data for HTS Assay Parameters
| Parameter | Chromogenic Assay (DL-BAPNA) | Fluorogenic Assay (AMC-based) |
| Substrate Concentration | Typically 0.1 - 1 mM | Typically 1 - 50 µM |
| Enzyme Concentration | Nanomolar to low micromolar range | Picomolar to nanomolar range |
| Typical Z'-factor | > 0.6 | > 0.7 |
| Typical S/B Ratio | 5 - 20 | 10 - 100 |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate liquid handling, bubbles in wells, reagent instability. | Calibrate and validate liquid handlers, use a plate centrifuge to remove bubbles, prepare fresh reagents daily. |
| False Positives | Compound autofluorescence/absorbance, compound aggregation, non-specific enzyme inhibition. | Pre-screen compounds for optical interference, include counter-screens with unrelated enzymes, add non-ionic detergents to the assay buffer. |
| False Negatives | Low compound potency, insufficient pre-incubation time, substrate competition. | Screen at higher compound concentrations, optimize pre-incubation time, use a substrate concentration at or below the Km. |
| Assay Drift | Temperature or evaporation gradients across the plate, reagent degradation over time. | Use plate seals, ensure uniform temperature control, process plates in smaller batches. |
Mechanism of Inhibition: A Visual Representation
The primary goal of the HTS is to identify compounds that inhibit the protease. These inhibitors can act through various mechanisms, most commonly competitive, non-competitive, or uncompetitive inhibition.
Caption: Common Mechanisms of Enzyme Inhibition.
Conclusion and Future Directions
This compound-based substrates provide a robust and versatile platform for the high-throughput screening of inhibitors targeting trypsin-like serine proteases. The choice between chromogenic and fluorogenic variants allows for the tailoring of assays to specific sensitivity and cost requirements. Careful optimization of assay parameters and stringent quality control are essential for the successful identification of potent and selective lead compounds. Subsequent hit-to-lead campaigns will involve further characterization of confirmed hits, including determination of their mechanism of inhibition, selectivity profiling against other proteases, and assessment of their cellular activity and toxicity.
References
- Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research.
- 5-Diagnostics.
- Benchchem.
- ResearchGate.
- Sigma-Aldrich. Trypsin Assay Procedure (EC 3.4.21.4).
- MDPI. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases.
- Santa Cruz Biotechnology.
- Cayman Chemical. Nα-Benzoyl-DL-Arginine-pNA (hydrochloride).
- BOC Sciences.
- Assay Genie. High-Throughput Screening Assays.
Sources
- 1. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases | MDPI [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
Application Note: Determination of Enzyme Kinetic Parameters (Km and Vmax) Using Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
Introduction
The study of enzyme kinetics is a cornerstone of biochemistry and drug development, providing invaluable insights into enzyme function, catalytic mechanisms, and the efficacy of potential inhibitors. Two key parameters that define an enzyme's catalytic efficiency are the Michaelis constant (Km) and the maximum velocity (Vmax).[1] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[1] Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate.[2] The determination of these parameters is crucial for understanding enzyme behavior and for the development of therapeutic agents that target specific enzymes.
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is a widely used chromogenic substrate for the kinetic analysis of serine proteases, such as trypsin, chymotrypsin, and papain.[3][4][5][6] The principle of the assay is based on the enzymatic hydrolysis of the amide bond in BAPNA, which releases the yellow-colored product, p-nitroaniline (pNA).[7][8][9] The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, which is directly proportional to the enzyme's activity.[7][10] This application note provides a detailed protocol for determining the Km and Vmax of a serine protease using BAPNA as the substrate.
Principle of the Assay
The enzymatic reaction involves the cleavage of the peptide bond between arginine and p-nitroaniline in the BAPNA molecule by a protease. This reaction releases p-nitroaniline, a chromophore that absorbs light at 410 nm.
The kinetic data obtained from this assay are typically analyzed using the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), Vmax, and Km.[11]
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
To determine Km and Vmax experimentally, the initial reaction velocity is measured at various substrate (BAPNA) concentrations. The data are then plotted as V₀ versus [S] to generate a Michaelis-Menten plot (a hyperbolic curve). A more accurate method for determining Km and Vmax from experimental data is to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[12][13][14] The Lineweaver-Burk equation is a double reciprocal plot of 1/V₀ versus 1/[S].[14][15]
Lineweaver-Burk Equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
This plot yields a straight line where the y-intercept is equal to 1/Vmax, the x-intercept is equal to -1/Km, and the slope is Km/Vmax.[15]
Visualizing the Enzymatic Reaction and Workflow
Caption: Enzymatic cleavage of BAPNA by a protease to yield a colored product.
Caption: Step-by-step workflow for determining enzyme kinetic parameters.
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., Trypsin, from bovine pancreas)
-
Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (CAS 911-77-3)[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Enzyme Dilution Buffer: 1 mM HCl
-
Solvent for BAPNA: Dimethyl sulfoxide (DMSO)[8]
-
Equipment:
Experimental Protocol
Preparation of Reagents
-
BAPNA Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of BAPNA in DMSO to prepare a stock solution.[8] Store protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in cold 1 mM HCl to the desired concentration. Store on ice.
-
Working BAPNA Solutions: Prepare a series of dilutions of the BAPNA stock solution in the assay buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM).
-
Working Enzyme Solution: Dilute the enzyme stock solution in the assay buffer to a final concentration that will yield a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically in preliminary experiments.
Assay Procedure
-
Set the microplate reader to the desired temperature (e.g., 25°C).
-
In a 96-well plate, add the appropriate volume of each working BAPNA solution to triplicate wells. Also, prepare triplicate blank wells containing only the assay buffer.
-
Pre-incubate the plate at the assay temperature for 5 minutes.[7]
-
Initiate the reaction by adding the working enzyme solution to each well (except the blank wells).
-
Immediately start monitoring the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[7]
Data Analysis
Calculation of Initial Reaction Velocity (V₀)
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔA₄₁₀/min). This represents the initial reaction velocity (V₀) in units of absorbance change per minute.
-
To convert V₀ to molar units (µmol/min), use the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)[7]
-
c is the concentration
-
l is the path length of the cuvette or well (in cm). For a standard 96-well plate, the path length can be estimated or determined empirically.
V₀ (µmol/min) = (ΔA₄₁₀/min) / ε * reaction volume (in L) * 10⁶
-
Michaelis-Menten Plot
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting plot should be a hyperbolic curve that approaches Vmax at high substrate concentrations.
Lineweaver-Burk Plot
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S]. This should yield a straight line.[14][15]
-
Perform a linear regression analysis on the Lineweaver-Burk plot to determine the slope and the y-intercept.
Determination of Km and Vmax
-
Vmax: Vmax is the reciprocal of the y-intercept of the Lineweaver-Burk plot. Vmax = 1 / (y-intercept)
-
Km: Km can be calculated from the slope or the x-intercept of the Lineweaver-Burk plot.
-
From the slope: Km = slope * Vmax
-
From the x-intercept: Km = -1 / (x-intercept)
-
Sample Data and Analysis
| [BAPNA] (mM) | V₀ (ΔA₄₁₀/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/ΔA₄₁₀) |
| 0.1 | 0.025 | 10.0 | 40.0 |
| 0.2 | 0.045 | 5.0 | 22.2 |
| 0.4 | 0.071 | 2.5 | 14.1 |
| 0.8 | 0.100 | 1.25 | 10.0 |
| 1.2 | 0.115 | 0.83 | 8.7 |
| 1.6 | 0.125 | 0.63 | 8.0 |
| 2.0 | 0.130 | 0.50 | 7.7 |
This is example data and should be replaced with experimental results.
By plotting 1/V₀ versus 1/[S] and performing a linear regression, you can obtain the equation of the line (y = mx + c), from which you can calculate Km and Vmax.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the assay buffer. The optimal pH for trypsin is typically around 8.0.[17] | |
| Presence of an inhibitor | Ensure all reagents are free of contaminating inhibitors. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Perform the assay on ice or at a lower temperature. | |
| High background absorbance | Spontaneous hydrolysis of BAPNA | Prepare BAPNA solutions fresh. Run a blank without the enzyme to subtract the background rate. |
| Turbidity in the solution | Centrifuge or filter the enzyme and substrate solutions before use. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate is properly equilibrated to the assay temperature. |
References
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Study.com. (n.d.). Michaelis-Menten Assumptions Explained. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Retrieved from [Link]
-
PubMed. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Retrieved from [Link]
-
Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]
-
Chemistry Notes. (2020). Michaelis-Menten Equation: Assumptions, derivation, graphs. Retrieved from [Link]
-
PubMed. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
YouTube. (2020). Introduction Michaelis-Menten Kinetics (Assumptions + Equation). Retrieved from [Link]
-
University of Cambridge. (n.d.). Explain the assumptions behind the Michaelis Menten model for enzyme kinetics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
Journal of Chemical Education. (2009). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. Retrieved from [Link]
-
National Institutes of Health. (2015). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Retrieved from [Link]
-
ResearchGate. (2016). Can you help me with Activity measure of trypsin?. Retrieved from [Link]
-
ACS Publications. (1973). Kinetics of papain-catalyzed hydrolysis of α-N-benzoyl-L-arginine-p-nitroanilide. Retrieved from [Link]
-
Scribd. (n.d.). Nα-Benzoyl-D,L-arginine Hydrochloride. Retrieved from [Link]
-
YouTube. (2020). Enzyme Lab I BAPNA. Retrieved from [Link]
-
ResearchGate. (2019). When both Km and Vmax are altered, Is the enzyme inhibited or activated?. Retrieved from [Link]
-
University of Utah. (2023). Determination of Km and Vmax. Retrieved from [Link]
-
PubMed. (1987). Determination of the in vivo Km and Vmax of a drug with tracer studies. Retrieved from [Link]
-
YouTube. (2015). Substrate kinetics of Enzyme (Determination of Km and VMAX). Retrieved from [Link]
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Immobilized Enzyme Kinetics with N-Benzoyl-D-arginine Substrates: An Application Guide
Abstract
Enzyme immobilization is a cornerstone of modern biotechnology, offering enhanced stability, reusability, and process control compared to free-enzyme systems.[1] This guide provides a comprehensive overview of the principles and practices for determining the kinetic parameters of immobilized enzymes, with a specific focus on proteases utilizing N-Benzoyl-D-arginine substrates like Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) and N-Benzoyl-L-arginine ethyl ester (BAEE).[2] We delve into the theoretical underpinnings of immobilized enzyme kinetics, highlighting the critical role of mass transfer limitations, and provide detailed, field-proven protocols for experimental design, data acquisition, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize immobilized enzyme systems for a range of applications, from biocatalysis to biosensor development and pharmaceutical manufacturing.
Introduction: The Imperative of Immobilization
The transition from soluble to immobilized enzymes represents a significant leap in harnessing the catalytic power of biocatalysts for industrial and research applications. Immobilization—the confinement of an enzyme to a solid support—confers several crucial advantages:
-
Enhanced Stability: Immobilization often protects enzymes from harsh environmental conditions such as extreme pH and temperature, leading to a longer operational lifespan.[1][3]
-
Facilitated Separation: The enzyme is easily separated from the reaction mixture, preventing product contamination and simplifying downstream processing.[4]
-
Reusability: The ability to recover and reuse the biocatalyst significantly reduces operational costs.[1]
-
Continuous Processing: Immobilized enzymes are well-suited for continuous flow reactor systems, enabling more efficient and scalable processes.[4]
Despite these benefits, the act of immobilization can profoundly alter an enzyme's kinetic behavior.[4] Therefore, a thorough kinetic analysis is not merely an academic exercise but a critical step in the development and validation of any immobilized enzyme system.
The Theoretical Landscape: Beyond Michaelis-Menten for Immobilized Systems
While the Michaelis-Menten model remains a fundamental tool for describing enzyme kinetics, its direct application to immobilized systems requires careful consideration of additional factors.[5][6] The kinetics of immobilized enzymes are often influenced by mass transfer limitations, which can be categorized as external or internal.[7][8]
External Mass Transfer: This refers to the diffusion of the substrate from the bulk solution to the surface of the immobilization support and the diffusion of the product away from the surface.[9]
Internal Mass Transfer: This involves the diffusion of the substrate and product within the pores of a porous support material.[7]
These diffusional barriers can lead to a situation where the observed reaction rate is limited not by the intrinsic catalytic activity of the enzyme, but by the rate at which the substrate can reach the active site. This can manifest as an apparent increase in the Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax) compared to the free enzyme.[10]
The interplay between diffusion and reaction rates is often described by the Thiele modulus , which provides a measure of whether the process is reaction rate-controlled or diffusion-controlled.[11] A high Thiele modulus indicates significant diffusional limitations.[11]
Diagram: Factors Influencing Immobilized Enzyme Kinetics
Caption: Key factors influencing the kinetics of immobilized enzymes.
This compound Substrates: Tools for Protease Characterization
This compound derivatives are widely used chromogenic and spectrophotometric substrates for assaying the activity of proteases like trypsin and papain.[2][12] Their utility stems from the specific cleavage of the amide or ester bond, which releases a product that can be easily quantified.
-
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA): This chromogenic substrate releases p-nitroaniline upon enzymatic cleavage, which has a distinct yellow color and can be measured spectrophotometrically at approximately 405-410 nm.[13][14] The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.[13]
-
N-Benzoyl-L-arginine ethyl ester (BAEE): The hydrolysis of this substrate can be monitored by measuring the increase in absorbance at 253 nm.[15]
The choice of substrate can influence the observed kinetic parameters, and it is crucial to select a substrate appropriate for the specific enzyme and experimental conditions.[2]
Experimental Protocols: A Step-by-Step Guide to Kinetic Characterization
This section provides detailed protocols for determining the kinetic parameters of an immobilized protease using BAPNA as the substrate. These protocols are designed to be self-validating and can be adapted for other this compound substrates.
Protocol 1: Immobilization of Trypsin on a Solid Support (e.g., Agarose Beads)
This protocol describes a general method for the covalent immobilization of trypsin. The specific chemistry of immobilization will depend on the chosen support material.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Activated agarose beads (e.g., CNBr-activated Sepharose)
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffer: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage buffer: e.g., 50 mM Tris-HCl, pH 7.5
Procedure:
-
Prepare the support: Wash the activated agarose beads with 1 mM HCl according to the manufacturer's instructions.
-
Prepare the enzyme solution: Dissolve trypsin in cold coupling buffer to the desired concentration.
-
Coupling: Mix the enzyme solution with the prepared agarose beads and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the beads by centrifugation and discard the supernatant. Resuspend the beads in blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups on the support.
-
Washing: Wash the immobilized enzyme preparation with alternating cycles of wash buffer at pH 4.0 and pH 8.0 to remove non-covalently bound protein.
-
Storage: Resuspend the immobilized enzyme in storage buffer and store at 4°C.
Protocol 2: Determination of Apparent Kinetic Parameters (Km(app) and Vmax(app))
This protocol outlines the procedure for a batch-wise kinetic assay using BAPNA.
Materials:
-
Immobilized trypsin preparation
-
BAPNA stock solution (e.g., 20 mM in DMSO)
-
Assay buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare BAPNA working solutions: Prepare a series of BAPNA dilutions in the assay buffer to cover a range of concentrations (e.g., 0.1 to 5 mM).
-
Assay setup: In a series of reaction tubes or microplate wells, add a fixed amount of the immobilized enzyme suspension.
-
Pre-incubation: Pre-incubate the reactions at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add the BAPNA working solutions to each reaction to initiate the enzymatic reaction.
-
Kinetic measurement: Immediately monitor the increase in absorbance at 410 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.
-
Data analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.[13]
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Km (Km(app)) and apparent Vmax (Vmax(app)). Alternatively, use a linearized plot such as the Lineweaver-Burk plot for a preliminary estimation.[16][17]
-
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters of an immobilized enzyme.
Data Presentation and Interpretation
The results of the kinetic analysis should be presented clearly to allow for straightforward comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for Free and Immobilized Trypsin
| Enzyme Form | Substrate | Km(app) (mM) | Vmax(app) (µmol/min/mg enzyme) | kcat(app) (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Free Trypsin | BAPNA | 0.5 | 10.0 | 25 | 5.0 x 10⁴ |
| Immobilized Trypsin | BAPNA | 1.2 | 8.5 | 21.25 | 1.77 x 10⁴ |
Interpretation of Results:
In this hypothetical example, the immobilized trypsin exhibits a higher apparent Km and a slightly lower apparent Vmax compared to the free enzyme. This is a common observation and can be attributed to several factors:
-
Increased Km(app): This suggests a lower apparent affinity of the enzyme for the substrate. This could be due to conformational changes in the enzyme upon immobilization or, more likely, diffusional limitations that reduce the substrate concentration in the microenvironment of the enzyme.[4]
-
Decreased Vmax(app): The reduction in the maximum reaction rate can also be a consequence of mass transfer limitations or a decrease in the intrinsic catalytic activity (kcat) of the enzyme due to immobilization.[10]
-
Reduced Catalytic Efficiency: The catalytic efficiency (kcat/Km) is a measure of how efficiently the enzyme converts substrate to product. A decrease in this value for the immobilized enzyme indicates a less efficient catalyst under the assayed conditions, often a direct result of the changes in Km(app) and Vmax(app).[1]
Troubleshooting and Considerations
-
Mass Transfer Limitations: To assess the impact of external mass transfer, vary the stirring or agitation speed during the assay. If the reaction rate increases with increased agitation, external diffusion is likely a limiting factor. To minimize internal mass transfer limitations, smaller support particles can be used.[8]
-
pH and Temperature Optima: Immobilization can shift the optimal pH and temperature of an enzyme.[18][19][20] It is essential to determine these optima for the immobilized system to ensure that kinetic assays are performed under optimal conditions.[21]
-
Enzyme Loading: The amount of enzyme immobilized on the support can affect the observed kinetics. High enzyme loading can exacerbate mass transfer limitations.[3]
-
Support Properties: The nature of the support material (e.g., porosity, surface chemistry) can significantly influence the kinetic behavior of the immobilized enzyme.[4]
Conclusion
The kinetic characterization of immobilized enzymes using this compound substrates is a critical step in the development of robust and efficient biocatalytic systems. A thorough understanding of the interplay between intrinsic enzyme kinetics and mass transfer phenomena is essential for accurate data interpretation and process optimization. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently assess the performance of their immobilized enzyme preparations, paving the way for their successful implementation in a wide array of scientific and industrial applications.
References
-
ResearchGate. (n.d.). The effect of pH and temperature on enzyme stability. Retrieved from [Link]
- Tardioli, P. W., & Zanin, G. M. (2010). Kinetic Measurements for Enzyme Immobilization. Methods in Molecular Biology, 648, 287-313.
- ACS Omega. (2023).
- Gabel, D. (1973). Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis. European Journal of Biochemistry, 33(2), 348-356.
- Kennedy, J. F., & Cabral, J. M. S. (1987). The preparation and kinetics of immobilised enzymes. In Enzyme Technology (pp. 249-371). Open University Press.
- Zhang, Y., et al. (2005). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis.
-
ResearchGate. (n.d.). Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of.... Retrieved from [Link]
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Biology Stack Exchange. (2016). Enzyme kinetics: Effect of immobilization on kinetic parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Effect of pH and (b) temperature on the activity of free and immobilised enzyme. Retrieved from [Link]
- Wu, S., & Chen, G. (2001). Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor. Biotechnology and Bioengineering, 74(1), 29-39.
- Inwang, E. E., & Schaffer, N. K. (1975). A flow method for determination of the kinetic parameters for immobilized enzymes. Canadian Journal of Biochemistry, 53(1), 11-14.
- Wu, S., & Chen, G. (2001). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research, 40(12), 2635-2642.
-
Scribd. (n.d.). Enzyme Immobilization & Mass Transfer. Retrieved from [Link]
- Tardioli, P. W., & Zanin, G. M. (2010). Kinetic measurements for enzyme immobilization. Methods in Molecular Biology, 648, 287-313.
-
ResearchGate. (n.d.). Effect of pH (a) and temperature (b) on the activity of free and immobilized enzymes. Retrieved from [Link]
- Homaei, A. A., et al. (2010). Cysteine enhances activity and stability of immobilized papain. Amino Acids, 38(3), 937-942.
- Wu, S., & Chen, G. (2001). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research, 40(12), 2635-2642.
- International Journal of Electrochemical Science. (2022). Reaction and Kinetic Studies of Immobilized Enzyme Systems: Part-I Without External Mass Transfer Resistance. International Journal of Electrochemical Science, 17, 221159.
-
ResearchGate. (n.d.). Kinetic Measurements for Enzyme Immobilization. Retrieved from [Link]
- Journal of Chemical Education. (2004). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment.
-
ResearchGate. (n.d.). Kinetic constants of soluble and immobilized papain. Retrieved from [Link]
- Horvath, C., & Solomon, B. A. (1972). Enzyme immobilized in a packed-bed reactor: kinetic parameters and mass transfer effects. Biotechnology and Bioengineering, 14(6), 885-914.
-
ResearchGate. (n.d.). Immobilization yield and kinetic properties of papain immobilized on the CS-clay nanocomposite systems. Retrieved from [Link]
- Montanari, E., et al. (2021). Monolithic Papain-Immobilized Enzyme Reactors for Automated Structural Characterization of Monoclonal Antibodies. Molecules, 26(22), 6848.
-
ResearchGate. (n.d.). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Retrieved from [Link]
- Journal of Chemical Education. (2000). Kinetics of Papain: An Introductory Biochemistry Laboratory Experiment.
-
Merck Millipore. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of immobilized enzyme apparent kinetic parameters in packed-bed reactors: Presentation of a new methodology. Retrieved from [Link]
-
OMICS International. (n.d.). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
- Willner, I., & Baron, R. (2007). Determination of concentration and activity of immobilized enzymes. Biotechnology Journal, 2(4), 430-435.
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
SERVA Electrophoresis GmbH. (n.d.). Trypsin. Retrieved from [Link]
- Szemraj, J., et al. (2018). Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin. Scientific Reports, 8(1), 1-10.
-
ResearchGate. (n.d.). Kinetic behavior of free and immobilized enzyme. For measuring the.... Retrieved from [Link]
- ACS Omega. (2023). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega.
- Mole, J. E., & Horton, H. R. (1973). Kinetics of papain-catalyzed hydrolysis of α-N-benzoyl-L-arginine-p-nitroanilide. Biochemistry, 12(5), 816-822.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzoyl-D-arginine Concentration for Kinetic Assays
Welcome to the technical support guide for optimizing N-Benzoyl-D-arginine concentration in kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this common chromogenic substrate. Here, we move beyond basic protocols to address specific challenges and provide the rationale behind experimental design choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzyme activity is decreasing at high concentrations of this compound. What is happening?
This is a classic sign of substrate inhibition . While standard Michaelis-Menten kinetics predicts that reaction velocity will plateau at high substrate concentrations, some enzymes exhibit a paradoxical decrease in activity.[1]
-
The "Why": Substrate inhibition occurs when a second substrate molecule binds to the enzyme-substrate complex at an inhibitory site.[1] This forms a non-productive ternary complex (Enzyme-Substrate-Substrate), which prevents the formation of the product. This phenomenon is particularly relevant for enzymes with multiple binding sites or complex allosteric interactions.[1]
-
Troubleshooting Steps:
-
Perform a Substrate Titration Study: The first step is to confirm substrate inhibition. Run your assay with a wide range of this compound concentrations, extending well beyond the expected Km.
-
Data Modeling: Plot your initial velocity (v) against the substrate concentration ([S]). If you observe a "bell-shaped" curve where the velocity first increases and then decreases, you are likely dealing with substrate inhibition. You will need to fit your data to a modified Michaelis-Menten equation that accounts for this inhibition[1]:
-
V = Vmax[S] / (Km + [S] + ([S]2/Ki))
-
Where Ki is the inhibition constant for the substrate.
-
-
Optimize Substrate Concentration: Based on your data, determine the optimal substrate concentration that yields the maximum velocity before the inhibitory effects become significant. This is often found at or slightly above the Km value.
-
Q2: I'm having trouble dissolving this compound. What are the best practices for preparing stock solutions?
This compound hydrochloride can be challenging to dissolve directly in aqueous buffers.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective solvent. Concentrations of up to 50 mg/mL in DMSO are achievable, sometimes requiring gentle heating (up to 65°C).[2][3][4]
-
Dimethylformamide (DMF): Another suitable organic solvent.[5]
-
Acetone:Water (1:1 v/v): This mixture can also be used to dissolve the substrate.[4]
-
-
Preparation Protocol:
-
Prepare a concentrated stock solution (e.g., 60 mM) in 100% DMSO.[6]
-
For your working solution, dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <5%) to avoid impacting enzyme activity.
-
-
Storage and Stability:
-
Powder: Store the solid form at -15°C or below.[7]
-
Stock Solutions: Aliquot your stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[8][9] A solution in DMSO is reported to be stable for about one week at room temperature.[2][3]
-
Q3: My results are inconsistent. What are some potential sources of variability in my this compound assay?
Inconsistent results can often be traced back to subtle variations in assay conditions.
-
Buffer Composition:
-
pH: Trypsin, a common enzyme assayed with this compound, has an optimal pH of around 8.0.[10] Minor shifts in buffer pH can significantly alter enzyme activity.
-
Buffer Type: Different buffer systems (e.g., Tris-HCl, phosphate) can influence protein solubility and stability.[11] It is crucial to maintain consistency in your choice and preparation of buffers.
-
-
Temperature: Enzyme kinetics are highly sensitive to temperature. Trypsin shows optimal activity around 40°C.[10] Ensure your reaction plate and reagents are properly temperature-equilibrated before initiating the reaction.
-
Assay Components:
-
Calcium Chloride (CaCl2): Trypsin activity is often enhanced and stabilized by the presence of calcium ions. A common concentration is 20 mM CaCl2 in the assay buffer.[6]
-
Organic Solvents: As mentioned, keep the final concentration of solvents like DMSO low and consistent across all wells.
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol will help you determine the optimal substrate concentration for your specific enzyme and assay conditions, while also identifying any potential substrate inhibition.
Materials:
-
Your enzyme of interest (e.g., Trypsin)
-
This compound hydrochloride
-
DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl2)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 60 mM this compound stock solution in DMSO. [6]
-
Create a serial dilution of the this compound stock solution in your assay buffer. The final concentrations in the assay should span a wide range, for example, from 0.1x to 10x the expected Km.
-
Set up your assay plate:
-
Initiate the reaction by adding 125 µL of your serially diluted this compound working solutions to all wells. [6]
-
Immediately begin measuring the absorbance at 410 nm in kinetic mode, taking readings every minute for 10-15 minutes. [6]
Data Analysis:
-
Calculate the initial reaction velocity (ΔA410/min) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Analyze the resulting curve to determine the Km and Vmax. If substrate inhibition is observed, fit the data to the appropriate equation as described in Q1.
Data Presentation
Table 1: Example Kinetic Parameters for Trypsin with this compound p-nitroanilide (BAPNA)
| Parameter | Value | Experimental Conditions | Reference |
| Km | 1.62 ± 0.55 x 10-4 M | Tris-HCl buffer, pH 8.0, 30°C | [12] |
| Vmax | 1.62 ± 0.46 µM/h | Tris-HCl buffer, pH 8.0, 30°C | [12] |
| Km | 0.3 mM | Tris buffer, pH 7.6, Room Temperature | [13] |
| Vmax | 40 mM/min | Tris buffer, pH 7.6, Room Temperature | [13] |
Note: These values can vary depending on the specific experimental conditions.
Visualizing Key Concepts
Michaelis-Menten Kinetics vs. Substrate Inhibition
The following diagram illustrates the difference in reaction velocity profiles between standard Michaelis-Menten kinetics and a reaction exhibiting substrate inhibition.
Caption: Comparison of kinetic profiles.
Experimental Workflow for Optimizing Substrate Concentration
This workflow outlines the key decision points in optimizing your this compound concentration.
Caption: Workflow for substrate optimization.
References
- Vertex AI Search. Substrate Inhibition Kinetics: Concepts, Models, and Applications.
- ResearchGate. Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of....
- Biosynth. N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride.
- Journal of Chemical Education. The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment.
- BenchChem. Core Principles of Trypsin Activity Assays: An In-depth Technical Guide.
- Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- DAT Prep. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT.
- ResearchGate. Initial rate of trypsin-catalyzed hydrolysis of L-BAPNA versus initial....
- MCE. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | Biochemical Assay Reagent.
- TeachMe Physiology. Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- Sigma-Aldrich. N α -Benzoyl-DL-arginine β-naphthylamide hydrochloride.
- Queen Mary University of London. Enzyme Kinetics 4 to 6.
- Cayman Chemical. N α -Benzoyl-DL-Arginine-pNA (hydrochloride).
- ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature.
- MedchemExpress.com. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride.
- PMC. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA.
- ResearchGate. Inhibition of the trypsin catalysed hydrolysis of... | Download Scientific Diagram.
- PubMed. The action of trypsin on synthetic chromogenic arginine substrates.
- PubMed. Optimisation of an in vitro procedure for the determination of the enzymatic inhibition potency of multifunctional polymers.
- Scribd. Nα-Benzoyl-D,L-arginine Hydrochloride | PDF | Trypsin | Enzyme.
- Sigma-Aldrich. N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride.
- Sigma-Aldrich. Nalpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride (B3279) - Product Information Sheet.
- ResearchGate. Effect of solution pH, buffers, NaCl, and arginine on the PEG curves....
- ResearchGate. Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds.
- PMC. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases.
- ResearchGate. Chemical structure scheme of Nα-benzoyl-L-arginine derivatives (with....
- PubMed. A New Method for the Determination of the Amidase Activity of Trypsin: Kinetics of the Hydrolysis of benzoyl-L-arginineamide.
- PubChem. This compound-4-nitroanilide | C19H22N6O4 | CID 440290.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in N-Benzoyl-D-arginine Protease Assays
Welcome to the technical support center for N-Benzoyl-D-arginine protease assays. As researchers and drug development professionals, obtaining a robust and reproducible signal is paramount to the success of your experiments. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve issues related to low or absent signals in your assays. We will move beyond simple checklists to explore the causality behind each experimental parameter, empowering you to build self-validating and reliable protocols.
The Core Principle: A Quick Refresher
This compound based substrates, such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), are chromogenic molecules designed to measure the activity of serine proteases like trypsin, thrombin, and papain.[1][2][3] The protease recognizes and cleaves the peptide bond between arginine and the p-nitroaniline (pNA) group. This cleavage releases the pNA chromophore, which produces a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm.[1][4] The rate of pNA release is directly proportional to the enzymatic activity of the protease.
Troubleshooting Guide: Diagnosing Low Signal
This section addresses the most common causes of weak or absent signals in a direct question-and-answer format.
Question 1: My absorbance readings are flat or indistinguishable from the blank. What is the primary cause?
A complete lack of signal almost always points to a critical failure in one of the core components of the assay: the enzyme, the substrate, or the reaction environment.
Possible Cause A: Inactive Enzyme
-
The "Why": Enzymes are sensitive biological catalysts. Their three-dimensional structure, which is essential for activity, can be compromised by improper storage (temperature fluctuations), repeated freeze-thaw cycles, or contamination. For instance, trypsin can denature rapidly at room temperature and outside of its optimal pH range.[5][6]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your enzyme stock has been stored at the recommended temperature (typically -20°C or -80°C). Check for any history of temperature excursions.
-
Aliquot Properly: Always aliquot your enzyme stock into single-use volumes upon first use to avoid multiple freeze-thaw cycles.
-
Run a Positive Control: Test your enzyme with a known, validated substrate and protocol. Many commercial kits provide a control enzyme like TPCK-treated trypsin for this purpose.[7][8] If the control assay also fails, your enzyme is likely inactive.
-
Check for Protease Inhibitors: Ensure your sample lysis buffer does not contain protease inhibitors if you are trying to measure endogenous protease activity.[9]
-
Possible Cause B: Degraded or Improperly Prepared Substrate
-
The "Why": Chromogenic substrates like BAPNA are susceptible to degradation. BAPNA is sparingly soluble in aqueous buffers and is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[3][4][10] If the stock is improperly stored (e.g., exposed to light) or if the final aqueous solution is not prepared fresh, the substrate can hydrolyze spontaneously, leading to a high background or depletion of usable substrate.[4]
-
Troubleshooting Steps:
-
Fresh Substrate Solution: Always prepare the final working dilution of the substrate in assay buffer immediately before use. Aqueous solutions of BAPNA are not recommended for storage for more than a day.[10]
-
Proper Dissolution: Ensure the BAPNA is fully dissolved in the organic solvent before diluting it into the aqueous assay buffer. Precipitated substrate is unavailable to the enzyme and will drastically reduce the reaction rate.
-
Storage of Stock: Store the DMSO stock solution protected from light and at the recommended temperature (-20°C).[3][10]
-
Possible Cause C: Incorrect Assay Buffer Conditions
-
The "Why": Enzyme activity is exquisitely sensitive to pH. The ionization state of amino acid residues in the enzyme's active site dictates its ability to bind the substrate and catalyze the reaction.[6] For trypsin-like proteases, the optimal pH is typically in the alkaline range, often between 8.0 and 9.0.[6][7][11] Using a buffer with a pH outside this optimal range can lead to a dramatic loss of activity.[5][6]
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer is within the optimal range for your specific protease.
-
Check Buffer Components: Ensure your buffer does not contain components that inhibit protease activity. For example, buffers containing primary amines, such as Tris, can sometimes interfere with downstream colorimetric reactions like those using TNBSA, though they are often used for the enzymatic step itself.[7][8]
-
Ionic Strength: The salt concentration of the buffer can also influence enzyme conformation and activity. Maintain a consistent ionic strength across experiments.
-
Question 2: I see a signal, but it's much weaker than expected. How can I improve it?
A weak signal indicates that the reaction is occurring, but sub-optimally. This calls for systematic optimization of the reaction conditions.
Possible Cause A: Suboptimal Enzyme or Substrate Concentration
-
The "Why": The relationship between reaction rate, enzyme concentration, and substrate concentration is described by Michaelis-Menten kinetics. If the enzyme concentration is too low, the rate of product formation will be slow. Conversely, if the substrate concentration is too low (well below the Michaelis constant, Km), the enzyme is not saturated, and the reaction rate will be proportionally low.
-
Troubleshooting & Optimization:
-
Enzyme Titration: Perform an experiment where you vary the enzyme concentration while keeping the substrate concentration constant and high (saturating). This will help you find a concentration that yields a robust signal within the desired assay time.
-
Substrate Titration: To ensure you are operating at or near the maximum reaction velocity (Vmax), perform a substrate titration experiment. Keep the enzyme concentration fixed and vary the substrate concentration. This allows you to determine the Km for your specific conditions. For routine assays, using a substrate concentration of 5-10 times the Km is recommended.
-
Increase Incubation Time: If the signal is low due to very low enzyme activity, you can increase the incubation time. However, you must first confirm that the reaction rate is linear over this extended period. Run a time-course experiment to verify this.
-
Possible Cause B: Incorrect Instrument Settings
-
The "Why": The released chromophore, p-nitroaniline, has a specific absorbance maximum. Measuring at a different wavelength will result in a significantly lower reading and reduced sensitivity.[8]
-
Troubleshooting Steps:
-
Confirm Wavelength: Ensure your spectrophotometer or plate reader is set to measure absorbance at or near 405-410 nm, the peak absorbance for p-nitroaniline.
-
Check Pathlength Correction: If using a microplate reader, ensure that pathlength correction is applied if the well volumes are not standard, as this can affect the final absorbance value.
-
Temperature Control: Protease activity is temperature-dependent.[5][12] Ensure your incubator or plate reader's temperature is set and maintained consistently throughout the experiment, typically at 25°C or 37°C.
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following decision tree can guide your process.
Caption: Enzymatic cleavage of BAPNA releases the yellow chromophore.
References
- Gabel, D., & Hofsten, B. v. (1970). The Effect of pH and temperature on the stability of trypsin. European Journal of Biochemistry, 15(3), 410-414.
- Crewther, W.C. (1953). The Effect of pH and Cations on the Thermal Denaturation of Trypsin. Australian Journal of Biological Sciences, 6, 597-616.
- Scribd. (n.d.). Investigate The Effect of PH On The Activity of Trypsin.
- ResearchGate. (n.d.). Effect of pH (A) and temperature (B) on trypsin activity extracted from....
- Kasserra, H. P., & Laidler, K. J. (1969). pH Effects in trypsin catalysis. Canadian Journal of Chemistry, 47(21), 4021-4029.
- Thermo Fisher Scientific. (n.d.). Pierce Protease Assay Kit.
- Creative BioMart. (n.d.). Protease Assay Kit.
- BenchChem. (2025). Technical Support Center: Chromogenic Protease Substrates.
- Enzyme Development Corporation. (n.d.). Protease Assay (PC).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research.
- Cayman Chemical. (2017). Protease Activity Assay Kit.
- Scribd. (n.d.). Nα-Benzoyl-D,L-arginine Hydrochloride.
- ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature.
- A. A. Al-Onazi, et al. (2022). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed.
- G-Biosciences. (n.d.). Protease Assay™.
- Cayman Chemical. (2022). Nα-Benzoyl-DL-Arginine-pNA (hydrochloride) - PRODUCT INFORMATION.
- ResearchGate. (2016). Can you help me with Activity measure of trypsin?.
- ResearchGate. (2017). How do i perform pH optimization of a protease as well as Stability at different pH?.
- Friberger, P. (1982). General Principles for the Assay of Proteases with Chromogenic Substrates.
- E3S Web of Conferences. (2024). Optimization of Protease Activity by Bacillus haynesii BK1H Using Response Surface Methodology.
- P. Thepouam, et al. (2023). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega.
- ACS Omega. (2023). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium.
- ResearchGate. (2022). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- BenchChem. (2025). A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA.
- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.). Protein Assays and Quantitation Support—Troubleshooting.
- DiaPharma. (2021).
- R&D Systems. (n.d.). Troubleshooting Guide: ELISA.
- Proteintech Group. (n.d.). Western Blot Troubleshooting: Weak/No Signal & Other.
- Thermo Fisher Scientific. (n.d.). Detecting Peptidases and Proteases—Section 10.4.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Effect of pH and temperature on N-Benzoyl-D-arginine assay stability
Welcome to the Technical Support Center for the N-Benzoyl-D-arginine assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the critical factors of pH and temperature that influence the stability and reliability of this assay. Here, you will find answers to common questions and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound based assay and why is it so critical?
The optimal pH for an enzyme-catalyzed reaction is the pH at which the enzyme exhibits maximum activity.[1] For enzymes that utilize this compound as a substrate, such as trypsin, the optimal pH is typically around 7.6 to 8.1.[2][3]
Causality: The pH of the reaction buffer is critical because it directly affects the ionization state of amino acid residues in the enzyme's active site and on the substrate itself.[4][5] Changes in these charges can disrupt the ionic bonds that maintain the enzyme's three-dimensional structure, potentially leading to a loss of function or complete denaturation at extreme pH values.[1][5] For instance, the catalytic activity of many proteases relies on a specific charge distribution within the active site to bind the substrate and facilitate hydrolysis. Deviating from the optimal pH can alter this charge distribution, reducing the enzyme's efficiency.[6]
Q2: I'm observing a high background signal in my assay. Could pH or temperature be the cause?
Yes, both pH and temperature can contribute to a high background signal.
-
pH-related causes: Substrate instability at non-optimal pH can lead to spontaneous hydrolysis, releasing the product and generating a signal independent of enzyme activity.[7] For example, this compound ethyl ester (BAEE) can undergo non-enzymatic hydrolysis, which can be influenced by the pH of the buffer.
-
Temperature-related causes: High temperatures can also increase the rate of non-enzymatic substrate degradation.[8] Additionally, some detection reagents may become unstable or more reactive at elevated temperatures, contributing to the background signal.[9]
Troubleshooting Steps:
-
Run a "no-enzyme" control: This is the most crucial step to determine the level of non-enzymatic substrate hydrolysis under your current assay conditions.[7]
-
Check the pH of your buffers: Ensure your buffers are correctly prepared and the pH is verified at the temperature you will be running the assay, as pH can shift with temperature.[10]
-
Optimize incubation time: Reducing the incubation time can minimize the contribution of non-enzymatic signal generation.
Q3: How does temperature affect the kinetic parameters (Km and Vmax) of my enzyme in this assay?
Temperature has a dual effect on enzyme kinetics.
-
Increased Reaction Rate: As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate (Vmax).[11][12] Generally, for many enzymes, a 10°C rise in temperature can increase activity by 50-100% up to the optimal temperature.[12]
-
Denaturation at High Temperatures: Beyond the optimal temperature, the enzyme's structure begins to unfold (denature) due to the disruption of weak bonds like hydrogen bonds.[8][11] This leads to a rapid loss of activity.
The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, can also be influenced by temperature, although the effect is often less pronounced than on Vmax.
Q4: My enzyme seems to be losing activity over the course of my experiment. How can I improve its stability?
Loss of enzyme activity during an experiment can be due to thermal instability or unfavorable pH conditions.
Strategies to Enhance Stability:
-
Optimize Temperature: Determine the optimal temperature for your enzyme and avoid exceeding it. For long-term experiments, it may be beneficial to run the assay at a slightly suboptimal temperature to improve stability.[12] Most animal enzymes, for instance, denature rapidly above 40°C.[12]
-
Maintain Optimal pH: Use a suitable buffer system to maintain a stable pH throughout the experiment.[13] The buffering capacity should be sufficient to counteract any pH changes that may occur during the reaction.
-
Add Stabilizers: In some cases, additives like glycerol, bovine serum albumin (BSA), or specific ions can help stabilize the enzyme.
-
Storage Conditions: Store your enzyme under recommended conditions, typically at low temperatures (e.g., -20°C or -80°C) and in a suitable buffer.[12] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Background Signal
High background can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate results.[7] This guide provides a systematic approach to identifying and resolving the root cause.
Step-by-Step Troubleshooting Protocol:
-
Prepare Control Wells:
-
No-Enzyme Control: Contains all assay components except the enzyme. This will quantify the rate of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Contains all assay components except the substrate. This helps identify if any other component is contributing to the background signal.
-
Buffer-Only Control: Contains only the assay buffer and detection reagents.
-
-
Evaluate Substrate Stability:
-
Incubate the "no-enzyme" control under the same conditions (pH, temperature, time) as your experimental samples.
-
If a significant signal is observed, your substrate is likely unstable under these conditions.
-
-
Investigate pH Effects:
-
Prepare a series of buffers with a range of pH values around the expected optimum (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Repeat the "no-enzyme" control experiment at each pH to identify the pH at which substrate stability is highest.
-
-
Assess Temperature Effects:
-
Perform the "no-enzyme" control experiment at different temperatures (e.g., 25°C, 37°C, 45°C).
-
Determine if lowering the temperature reduces the background signal to an acceptable level while maintaining sufficient enzyme activity.
-
Visualization of Troubleshooting Logic:
Caption: Troubleshooting workflow for high background signals.
Guide 2: Determining Optimal pH and Temperature
To ensure the accuracy and reproducibility of your this compound assay, it is essential to determine the optimal pH and temperature for your specific enzyme and experimental conditions. A method for simultaneously evaluating multiple pH and temperature combinations can be highly efficient.[14]
Experimental Protocol for pH Optimization:
-
Prepare a Range of Buffers: Prepare a set of buffers covering a pH range from, for example, 6.0 to 9.0 in 0.5 unit increments.[13] Ensure the buffers have sufficient buffering capacity (e.g., 50-100 mM).
-
Set Up Reactions: For each pH value, prepare replicate reactions containing the buffer, this compound substrate, and your enzyme.
-
Incubate and Measure: Incubate the reactions at a constant, known optimal temperature. Measure the reaction rate (e.g., by monitoring absorbance change over time).
-
Plot and Determine Optimum: Plot the reaction rate as a function of pH. The pH at which the highest activity is observed is the optimal pH.[5]
Experimental Protocol for Temperature Optimization:
-
Prepare Assay Mix: Prepare a master mix of your assay components (buffer at the optimal pH, substrate, and enzyme).
-
Incubate at Different Temperatures: Aliquot the master mix into separate tubes and incubate them at a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).[15]
-
Measure Reaction Rates: At each temperature, measure the initial reaction rate.
-
Plot and Determine Optimum: Plot the reaction rate versus temperature. The peak of this curve represents the optimal temperature for your enzyme under these conditions.[16]
Data Presentation:
Table 1: Example Data for pH Optimization of Trypsin with this compound Ethyl Ester (BAEE)
| pH | Relative Activity (%) |
| 6.0 | 35 |
| 6.5 | 60 |
| 7.0 | 85 |
| 7.5 | 98 |
| 8.0 | 100 |
| 8.5 | 92 |
| 9.0 | 70 |
Table 2: Example Data for Temperature Optimization
| Temperature (°C) | Relative Activity (%) |
| 25 | 65 |
| 30 | 80 |
| 37 | 100 |
| 45 | 88 |
| 55 | 45 (Denaturation evident) |
Visualization of Experimental Workflow:
Caption: Workflow for pH and temperature optimization.
References
-
Leskovac, V. (2007). Effects of pH in rapid-equilibrium enzyme kinetics. PubMed. [Link]
-
Den, G. (2024). The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications. IPBMBJ. [Link]
-
Study.com. Effect of pH on Enzyme Activity | Overview & Interaction. [Link]
-
Patsnap Synapse. (2025). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. [Link]
-
Chemistry LibreTexts. (2025). 10.7: The Effect of pH on Enzyme Kinetics. [Link]
-
Khan Academy. Enzyme reaction velocity and pH. [Link]
-
Monash University. Factors affecting enzyme activity. [Link]
-
LibreTexts. (2025). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. [Link]
-
Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Surmodics IVD. What Causes High Background in ELISA Tests? [Link]
-
MP Biomedicals. TECHNICAL INFORMATION Trypsin. [Link]
-
ResearchGate. (2017). How do i perform pH optimization of a protease as well as Stability at different pH? [Link]
-
Zajac, M., et al. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. PubMed Central. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
LOUIS Pressbooks. The Effects of Temperature and pH on Enzymatic Activity. [Link]
-
MDPI. (2023). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. [Link]
-
ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. [Link]
-
Bretz, W. A., et al. (1993). The effects of incubation length and temperature on the specificity and sensitivity of the BANA (N-benzoyl-DL-arginine-naphthylamide) test. Journal of Periodontology. [Link]
-
Christensen, U., & Ipsen, H. (1979). pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds. Biochimica et Biophysica Acta. [Link]
-
Maurel, P., et al. (1975). The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents. Journal of Biological Chemistry. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. Effect of the temperature and pH on the free and immobilized ARG I. a... [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. primescholars.com [primescholars.com]
- 9. assaygenie.com [assaygenie.com]
- 10. The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 12. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
- 14. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 16. monash.edu [monash.edu]
N-Benzoyl-D-arginine stability, storage conditions, and shelf life
Technical Support Center: N-Benzoyl-D-arginine
Welcome to the technical support guide for this compound and its common variants, such as Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (BAPNA). This document provides in-depth guidance on stability, storage, and handling to ensure the integrity of your experiments. As researchers and drug development professionals, achieving reproducible and accurate results is paramount. The stability of your reagents is a critical, yet often overlooked, factor in this process.
This guide is structured in a question-and-answer format to directly address the practical challenges and questions that arise in the lab.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the day-to-day handling of this compound compounds.
Question 1: I've just received my vial of this compound p-nitroanilide hydrochloride powder. How should I store it?
Answer: Upon receipt, the solid powder should be stored under controlled conditions to maximize its shelf life. The primary concerns for the solid form are moisture and temperature.
-
Temperature: The consensus recommendation is to store the tightly sealed container at -20°C.[1][2][3] Some suppliers may recommend temperatures as low as <-15°C.[4][5] Long-term stability of at least four years has been reported under these conditions.[2]
-
Atmosphere: The compound is hygroscopic (tends to absorb moisture from the air) and can be air-sensitive.[6] For optimal long-term stability, store the vial inside a desiccator at -20°C. Keeping the container tightly closed is crucial.[1][4]
-
Light: Protect the container from light.[3]
Question 2: What is the proper way to prepare a stock solution? What solvent should I use?
Answer: The choice of solvent is critical for both solubility and stability.
N-Benzoyl-arginine p-nitroanilide is sparingly soluble in water but readily soluble in organic solvents. The most common and recommended solvent for preparing a concentrated stock solution is Dimethyl Sulfoxide (DMSO).[7]
-
Solubility: You can prepare stock solutions in DMSO at concentrations up to 50 mg/mL.[7] Gentle warming (up to 65°C) can be used to aid dissolution.[7][8]
-
Alternative Solvents: A 1:1 mixture of acetone and water can also be used, with a solubility of up to 50 mg/mL.
Question 3: I've prepared a 50 mg/mL stock solution in DMSO. How should I store it and for how long is it stable?
Answer: Once in solution, the primary degradation pathway is hydrolysis. Therefore, storage conditions for solutions are much stricter than for the solid powder.
-
Short-Term (Working Aliquots): A stock solution in DMSO is reported to be stable for approximately one week when stored at room temperature.[7][8] However, for reasons of scientific rigor and to minimize any potential for degradation, we do not recommend this practice.
-
Long-Term (Master Stock): For long-term storage, dispense the master stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[9] Ensure the aliquot tubes are tightly sealed to prevent moisture absorption.[9]
The table below summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[2] | Keep container tightly sealed, dry, and protected from light.[1][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[9] | Use single-use aliquots to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[9] | Optimal for long-term preservation of master stock. |
Part 2: In-Depth Stability Profile & Degradation Pathway
Understanding the chemical nature of this compound is key to preventing its degradation.
Question 4: What makes this molecule unstable in solution?
Answer: The key functional group in N-Benzoyl-arginine p-nitroanilide is the amide bond linking the arginine residue to the p-nitroaniline (pNA) chromophore. This bond is susceptible to hydrolysis, which cleaves the molecule and releases the yellow-colored pNA.[7][10]
While this hydrolysis is the basis of its use as a colorimetric substrate for proteases like trypsin, it can also occur spontaneously, especially in aqueous solutions.[10][11] The rate of this spontaneous, non-enzymatic hydrolysis is influenced by pH, temperature, and buffer composition. Storing solutions at room temperature or for extended periods, even when frozen, will inevitably lead to an accumulation of free pNA, resulting in high background signal in your assays.
Below is a diagram illustrating the hydrolytic cleavage.
Caption: Hydrolytic cleavage of the substrate.
Part 3: Troubleshooting Guide for Experimental Assays
Unexpected results are often traceable to reagent instability. This section provides a logical framework for troubleshooting.
Question 5: My blank/control wells (without enzyme) are showing a high yellow color. What is the cause?
Answer: This is a classic sign of premature substrate hydrolysis. The yellow color comes from free p-nitroaniline, which should only be generated in the presence of your active enzyme.[2]
Troubleshooting Steps:
-
Check Your Stock Solution: Your DMSO stock may be old or improperly stored. If it has been stored for longer than the recommended time (e.g., >1 month at -20°C), or subjected to multiple freeze-thaw cycles, it has likely degraded. Prepare a fresh stock solution from the solid powder.
-
Evaluate Your Assay Buffer: The pH of your buffer can influence the rate of spontaneous hydrolysis. While most trypsin assays are run at a slightly alkaline pH (~8.0) for optimal enzyme activity, be aware that highly alkaline conditions can accelerate substrate degradation.
-
Incubation Time: Long pre-incubation times of the substrate in the assay buffer before starting the reaction can lead to increased background. Add the substrate to the wells immediately before adding the enzyme to start the reaction.
Question 6: My enzyme activity appears much lower than expected, or the results are not reproducible.
Answer: Assuming the enzyme itself is active, this issue often points to a problem with the effective concentration of the substrate.
Troubleshooting Steps:
-
Confirm Stock Concentration: An error in preparing the stock solution is a common source of problems. Double-check your calculations and weighing technique.
-
Assess Stock Solution Integrity: As mentioned above, a degraded stock solution will have a lower concentration of intact substrate, leading to an apparent decrease in enzyme velocity. Use a freshly prepared stock solution for comparison.
-
Solubility in Working Solution: When you dilute the DMSO stock into your aqueous assay buffer, the substrate's solubility decreases significantly. Ensure that the final concentration in your assay does not exceed its solubility limit, which can cause it to precipitate. Visually inspect the wells for any cloudiness or precipitate. The presence of organic co-solvents can impact both substrate solubility and enzyme activity.[12][13]
The following flowchart provides a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for this compound assays.
Part 4: Experimental Protocols
Protocol 1: Preparation of a 100 mM Master Stock Solution in DMSO
Molecular Weight of Nα-Benzoyl-DL-arginine p-nitroanilide HCl: 434.88 g/mol
-
Equilibration: Before opening, allow the vial of solid powder to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh out 43.5 mg of the solid powder and transfer it to a sterile, conical microcentrifuge tube or glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, molecular biology-grade DMSO to the vial.
-
Mixing: Vortex thoroughly for 1-2 minutes to dissolve the solid. If necessary, warm the solution briefly at 37-50°C to ensure complete dissolution. The solution should be clear and light yellow.[7]
-
Aliquoting and Storage: Dispense the master stock into 20-50 µL single-use aliquots in sterile, low-retention microcentrifuge tubes. Store immediately at -80°C for up to 6 months.[9]
Protocol 2: Preparation of a Working Solution for Enzymatic Assays
-
Thawing: Retrieve a single aliquot of the 100 mM master stock from the -80°C freezer. Thaw it completely at room temperature.
-
Dilution: Perform serial dilutions as required for your experiment. For example, to prepare a 1 mM working solution, dilute 10 µL of the 100 mM master stock into 990 µL of your assay buffer. Mix thoroughly by gentle vortexing or inversion.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions, as the substrate is significantly less stable in this state. Discard any unused working solution.
By adhering to these storage and handling protocols, you can ensure the chemical integrity of your this compound reagents and achieve more reliable and reproducible experimental outcomes.
References
- Oren, A. (1991). Hydrolysis of N'-benzoyl-D-arginine-p-nitroanilide by members of the Haloanaerobiaceae: additional evidence that Haloanaerobium - praevalens is related to endospore-forming bacteria. FEMS Microbiology Letters, 82(2), 179-182.
-
Oren, A. (1991). Hydrolysis of N'-benzoyl-d-arginine-p-nitroanilide by members of the Haloanaerobiaceae: additional evidence that Haloanaerobium praevalens is related to endospore-forming bacteria. FEMS Microbiology Letters, 82(2), 179-182. Retrieved from [Link]
-
Thakur, D., et al. (2024). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Retrieved from [Link]
-
ACS Publications. (2024). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information. Retrieved from [Link]
-
Scribd. (n.d.). Nα-Benzoyl-D,L-arginine Hydrochloride Product Information. Retrieved from [Link]
-
SLS Ireland. (n.d.). Nalpha-Benzoyl-DL-arginine 4-n | B4875-5G | SIGMA-ALDRICH. Retrieved from [Link]
Sources
- 1. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. biosynth.com [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. academic.oup.com [academic.oup.com]
- 12. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Impact of organic solvents on N-Benzoyl-D-arginine assay performance
A Guide to Navigating the Impact of Organic Solvents on Assay Performance
Welcome to the technical support center for N-Benzoyl-arginine based assays. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. We understand that the use of organic solvents is often necessary for dissolving substrates and test compounds, but their presence can introduce significant variability and artifacts. This resource is designed to help you understand, diagnose, and resolve these challenges, ensuring the integrity and accuracy of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical framework for problem-solving based on scientific principles.
Issue 1: Unexpectedly Low or No Enzyme Activity
You've set up your assay with a known active enzyme (e.g., trypsin), but the rate of substrate hydrolysis is significantly lower than expected or absent altogether.
Potential Cause 1: Enzyme Inhibition or Denaturation by the Organic Solvent
-
Scientific Rationale: Organic solvents can interfere with the delicate balance of forces that maintain a protein's three-dimensional structure, which is essential for its catalytic activity. Hydrophilic solvents, in particular, can "strip" the essential water layer from the enzyme's surface, leading to conformational changes or complete denaturation.[1] This can reduce or eliminate catalytic function. The effect is often concentration-dependent.
-
Diagnostic Steps:
-
Run a Solvent-Free Control: Perform the assay without the organic solvent or the compound dissolved in it. This will confirm the baseline activity of your enzyme, substrate, and buffer system.
-
Perform a Solvent Tolerance Curve: Create a matrix of experiments where you test a range of final concentrations of your organic solvent (e.g., from 0.5% to 20% v/v). This will help you determine the concentration at which the solvent itself begins to inhibit the enzyme.
-
-
Solution:
-
Reduce the final concentration of the organic solvent in the assay to the lowest possible level that maintains the solubility of your test compound.
-
If possible, switch to a more hydrophobic (higher log P) and less disruptive solvent.[1][2] For example, while DMSO is a common choice for solubility, some enzymes may tolerate solvents like ethanol or isopropanol better at low concentrations.[1]
-
Potential Cause 2: Substrate Precipitation
-
Scientific Rationale: While the stock solution of your substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, BAPNA) may be stable in a pure organic solvent like DMSO, adding it to an aqueous buffer can cause it to precipitate if its solubility limit is exceeded.[3][4] This is especially true for hydrophobic compounds.
-
Diagnostic Steps:
-
Visual Inspection: Prepare a mock reaction mixture containing the buffer and the substrate dissolved in the organic solvent (at the final assay concentration), but without the enzyme. Hold it up to a light source and look for any cloudiness or visible precipitate.
-
Spectrophotometric Scan: Measure the absorbance of the mock reaction mixture at a wavelength where the product does not absorb (e.g., 600 nm). An elevated and unstable baseline reading can indicate light scattering due to particulate matter.
-
-
Solution:
-
Lower the final substrate concentration in the assay.
-
Prepare the substrate in the organic solvent at a higher stock concentration so that a smaller volume is needed, thus reducing the final solvent concentration.
-
Consider gentle warming or sonication of the buffer before adding the substrate stock solution to aid in dissolution.
-
Issue 2: High Background Signal or Rapidly Increasing Absorbance in No-Enzyme Controls
Your negative control wells (containing everything except the enzyme) show a high starting absorbance or a continuous increase in signal over time.
Potential Cause 1: Spectrophotometric Interference from the Organic Solvent
-
Scientific Rationale: Some organic solvents can absorb light at the same wavelength used to detect the product of the enzymatic reaction. For example, in assays measuring the release of p-nitroaniline from BAPNA at ~405-410 nm, solvents like DMSO can contribute to the background absorbance. Furthermore, the solvent can alter the molar absorptivity (extinction coefficient) of the product, leading to inaccurate rate calculations.[5][6]
-
Diagnostic Steps:
-
Measure Solvent Absorbance: Prepare a blank containing only the assay buffer and the final concentration of the organic solvent. Measure its absorbance at the detection wavelength.
-
Verify Product Extinction Coefficient: If you have access to the pure product (e.g., p-nitroaniline), prepare a standard curve in the presence and absence of the final concentration of your organic solvent. A significant change in the slope indicates an alteration of the molar extinction coefficient.
-
-
Solution:
-
Always use a proper blank for background subtraction. This blank should contain everything in your experimental wells (buffer, substrate, solvent) except the enzyme.
-
If the solvent significantly alters the product's extinction coefficient, you must determine this new value and use it for all rate calculations under those specific solvent conditions.[7]
-
Potential Cause 2: Non-Enzymatic Substrate Hydrolysis
-
Scientific Rationale: Although less common under typical assay conditions (neutral pH), some chromogenic substrates can undergo slow, spontaneous hydrolysis, a process that might be exacerbated by the presence of certain organic solvents or extreme pH levels.
-
Diagnostic Steps:
-
Monitor the No-Enzyme Control Over Time: Incubate a control reaction (buffer, substrate, solvent) for the full duration of your experiment and monitor the absorbance. A steady increase in signal points to non-enzymatic hydrolysis.
-
-
Solution:
Issue 3: Poor Assay Reproducibility (High Well-to-Well Variability)
You are observing significant differences in results between replicate wells, leading to large error bars and low confidence in your data.
Potential Cause 1: Incomplete Mixing or Localized High Solvent Concentrations
-
Scientific Rationale: When adding a small volume of a compound in an organic solvent to a larger volume of aqueous buffer, improper mixing can create localized areas of high solvent concentration. This can lead to enzyme denaturation or substrate precipitation in a non-uniform manner across the reaction well.
-
Diagnostic Steps:
-
Review Pipetting Technique: Are you adding the solvent-dissolved compound directly into the buffer and then mixing, or are you adding it to a dry well? The former is preferable.
-
Visualize Mixing: Use a colored dye in your organic solvent and add it to the buffer in a microplate well to visually assess how quickly and uniformly it disperses with your current mixing method.
-
-
Solution:
-
After adding all components to the well, ensure thorough but gentle mixing. Use a plate shaker for a short period (e.g., 15-30 seconds) or carefully pipette up and down a few times without creating bubbles.
-
Adopt a consistent order of addition for all reagents across all wells. A common best practice is to add the buffer first, followed by the test compound/solvent, then the substrate, and finally initiate the reaction by adding the enzyme.
-
Potential Cause 2: Solvent Evaporation
-
Scientific Rationale: Volatile organic solvents (e.g., acetonitrile, ethanol) can evaporate over the course of an experiment, especially during longer incubation times or at elevated temperatures. This changes the concentration of the solvent in the well, potentially altering its effect on the enzyme and leading to inconsistent results, particularly in wells at the edge of the microplate.
-
Diagnostic Steps:
-
Check for "Edge Effects": Analyze your plate layout. Do the outlier wells tend to be on the perimeter of the plate? This is a classic sign of evaporation.
-
-
Solution:
-
Use plate sealers to minimize evaporation during incubation.
-
Avoid using the outer wells of the microplate for your experimental samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing issues in your assay.
Caption: A decision tree for troubleshooting common assay problems.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO or acetonitrile that is safe for a typical trypsin assay?
A: There is no universal "safe" concentration, as tolerance is highly dependent on the specific enzyme, its source, and the overall assay conditions. However, as a general guideline, most robust assays aim to keep the final concentration of solvents like DMSO or acetonitrile below 5% (v/v), and ideally below 1%. For instance, studies have shown that trypsin activity can be progressively reduced by alcohols like methanol and ethanol, and even 30% acetonitrile can lead to progressive deactivation over a short time.[5][6] It is crucial to perform a solvent tolerance curve (as described in Troubleshooting Issue 1) to determine the empirical limit for your specific system.
Q2: My test compound is only soluble in 100% DMSO. How can I possibly test it in an aqueous assay?
A: This is a common challenge in drug discovery. The strategy is to use a concentrated stock solution in 100% DMSO and then perform a serial dilution.
-
Step 1: Prepare your compound at the highest possible concentration in 100% DMSO (e.g., 50 mM).
-
Step 2: Perform a serial dilution of this stock into the assay buffer. For example, a 1:100 dilution of a 50 mM stock into the buffer results in a final compound concentration of 500 µM with only 1% DMSO.
-
Step 3: Always check for compound precipitation at each dilution step. If the compound crashes out of solution, you have exceeded its aqueous solubility limit, and that concentration cannot be accurately tested.
Q3: Can I prepare my BAPNA substrate stock in water instead of an organic solvent to avoid these issues?
A: Yes, dilute solutions of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) can be prepared directly in water (typically <1 mg/mL).[3] However, for higher concentrations, solubility becomes limited. The primary reason for using an organic solvent like DMSO is to create a concentrated stock (e.g., 50 mg/mL in DMSO) that is stable and allows for minimal volume addition to the final assay, thereby minimizing the final solvent concentration.[3] If you can achieve your desired final substrate concentration by dissolving it directly in the assay buffer without solubility issues, this is an excellent way to eliminate a potential source of interference.
Q4: Does the choice of organic solvent affect enzyme kinetics (K_m and V_max) beyond simple inhibition?
A: Absolutely. Organic solvents can act as reversible inhibitors and may affect kinetic parameters in complex ways.[9] For example, a solvent might act as a non-competitive inhibitor, reducing V_max without changing K_m.[9] In other cases, it could be a competitive or mixed-type inhibitor. Prolonged exposure to solvents can also lead to slower, progressive changes in the enzyme's active site polarity and dynamics, affecting both K_m and V_max.[10] Therefore, if you must include an organic solvent, it is important to re-characterize the enzyme's kinetics under those conditions if precise measurements are required.
Data Summary & Protocols
Table 1: General Solvent Properties and Considerations
| Organic Solvent | Log P | Polarity | Common Uses & Key Considerations |
| DMSO | -1.35 | High | Excellent solubilizing agent for many compounds.[3][4] Can interfere with absorbance readings and perturb enzyme structure at higher concentrations.[11][12] |
| Acetonitrile | -0.34 | High | Often used in protein digestion for mass spectrometry.[5] Can cause significant enzyme deactivation and absorbance bias even at moderate concentrations.[5] |
| Ethanol | -0.24 | High | Generally better tolerated by some enzymes than DMSO or acetonitrile at very low concentrations.[6] Volatile, leading to evaporation risk. |
| Methanol | -0.74 | High | Similar to ethanol; its denaturing effect on trypsin has been reported to be less than other alcohols like propanol.[6] Volatile. |
| Isopropanol | 0.05 | Medium | Can be more disruptive than methanol or ethanol.[6] Trypsin retains high activity in 50% 2-propanol.[1] |
Log P is a measure of hydrophobicity; more negative values indicate higher hydrophilicity.
Experimental Protocol: Solvent Tolerance Assay
This protocol allows you to systematically determine the maximum concentration of an organic solvent that your enzyme assay can tolerate without significant loss of activity.
-
Prepare Reagents:
-
Assay Buffer: e.g., 67 mM Sodium Phosphate, pH 7.6 at 25°C.[8]
-
Enzyme Stock: Prepare a concentrated stock of your enzyme (e.g., Trypsin) in an appropriate cold buffer (e.g., 1 mM HCl).[8]
-
Substrate Stock: Prepare a concentrated stock of your substrate (e.g., BAPNA) in the organic solvent you are testing (e.g., 50 mg/mL in DMSO).[3]
-
Organic Solvent: The pure solvent to be tested (e.g., DMSO, Acetonitrile).
-
-
Set Up the Assay Plate:
-
In a 96-well plate, add assay buffer to each well.
-
Create a dilution series of the organic solvent. For a final volume of 200 µL, add the calculated volume of pure solvent to achieve final concentrations of 0%, 0.5%, 1%, 2%, 5%, 10%, and 20% (v/v).
-
Add the substrate stock solution to each well to achieve the desired final concentration. Ensure the volume added is consistent across all wells.
-
Include "No Enzyme" control wells for each solvent concentration.
-
-
Initiate and Read the Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of enzyme to all wells (except the "No Enzyme" controls).
-
Immediately place the plate in a spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 410 nm for BAPNA) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Analyze the Data:
-
For each solvent concentration, calculate the initial reaction rate (V_0) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "No Enzyme" control from the corresponding enzyme-containing wells.
-
Plot the relative enzyme activity (as a percentage of the 0% solvent control) against the solvent concentration. This will generate your solvent tolerance curve.
-
Caption: Workflow for a solvent compatibility experiment.
References
-
Gaspari, M., et al. (2012). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. PubMed. [Link]
-
Pla-Quintana, A., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. MDPI. [Link]
-
Doukyu, N., & Ogino, H. (2010). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
- Erlanger, B. F. (1968). Nalpha-benzoyl arginine p-nitroanilide hydrochloride.
-
Westphal, M. V., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. [Link]
-
Sigma-Aldrich. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information. ResearchGate. [Link]
-
Secundo, F., et al. (2011). Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. PMC - NIH. [Link]
-
Arduini, A., et al. (2005). Effect on enzyme activity of different organic solvents. ResearchGate. [Link]
-
LibreTexts Chemistry. (2019). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents. [Link]
-
Versieux, L. M., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Na-Benzoyl-arginine-p-nitroanilide. ResearchGate. [Link]
-
Jones, J. B., & Schwartz, H. M. (1981). Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. Canadian Journal of Chemistry. [Link]
-
Zhao, H. (2020). What do we learn from enzyme behaviors in organic solvents? - Structural functionalization of ionic liquids for enzyme activation and stabilization. PubMed. [Link]
-
National Center for Biotechnology Information. Benzoyl-L-arginine. PubChem. [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ResearchGate. [Link]
-
Versieux, L. M., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education. [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. [Link]
-
Li, Q., et al. (2016). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]
-
Weetall, H. H., & Vann, W. P. (1976). Studies on immobilized trypsin in high concentrations of organic solvents. PubMed. [Link]
-
Zhang, C., et al. (2022). Solubility of ʟ-arginine in twelve mono-solvents. Research Square. [Link]
-
Garza-Ramos, G., et al. (1992). Enzyme activation by denaturants in organic solvent systems with a low water content. PubMed. [Link]
-
Smeller, L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing. [Link]
-
da Silva, W. F., et al. (2021). Increased trypsin resilience in aqueous-acetonitrile environment when immobilized on glyoxyl-agarose may improve its applicability. Taylor & Francis Online. [Link]
-
Scherer, A., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
-
Leni, G., et al. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. Scientific Reports. [Link]
-
Storer, A. C., & Cornish-Bowden, A. (1974). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. [Link]
-
Deng, G., et al. (2022). Loop Dynamics and Conformational Flexibility in Dengue Serine Protease Activity: Noninvasive Perturbation by Solvent Exchange. ResearchGate. [Link]
-
Alp, B., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
-
Duman, Y., et al. (2022). Acetonitrile-induced modulation of alkaline protease as a biological macromolecule: Micro- and macro-scale effects on catalysis and stability. ResearchGate. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Blanco, R. M., et al. (1988). Trypsin-organic solvent interaction. Simultaneous operation of competitive inhibition and dielectric effect. Biochemistry. [Link]
-
Reddit. (2012). Do nonpolar organic solvents denature proteins, and if so how? r/askscience. [Link]
-
Sozeri, A., et al. (2012). Evaluation of Acetonitrile Deproteinisation of the Serum Samples for the Analysis of Drugs in Serum Using Capillary Zone. Brieflands. [Link]
-
Pinazo, A., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
-
Ogino, H., & Ishikawa, H. (2001). Enzymes Which Are Stable in the Presence of Organic Solvents. ResearchGate. [Link]
-
Bell, C. W., et al. (2019). High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What do we learn from enzyme behaviors in organic solvents? - Structural functionalization of ionic liquids for enzyme activation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipetting Accuracy and N-Benzoyl-D-arginine Assay Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of pipetting accuracy on N-Benzoyl-D-arginine assay outcomes.
Troubleshooting Guide: Unraveling Inaccurate Assay Results
This section addresses specific issues you might encounter during your this compound assays, with a focus on identifying and resolving problems stemming from pipetting errors.
Issue 1: High Variability Between Replicates
Question: My replicate wells for the same sample or standard concentration show significant variation in absorbance readings. What could be the cause?
Answer: High variability between replicates is a classic sign of inconsistent pipetting. In an endpoint or kinetic assay like the this compound assay, even small volume differences in adding the enzyme, substrate, or sample can lead to large discrepancies in the final signal.
Causality Explained: The rate of the enzymatic reaction, where an enzyme like trypsin hydrolyzes Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride (DL-BAPNA) to produce a colored product, is directly proportional to the concentration of the reactants.[1][2] Inconsistent pipetting introduces random errors, altering these concentrations in each well and thus the reaction rate and final absorbance.
Troubleshooting Steps:
-
Review Your Pipetting Technique:
-
Consistent Plunger Action: Ensure you are depressing the plunger smoothly and consistently to the first stop for aspiration and to the second stop for dispensing.[3][4]
-
Pipette Angle: Maintain a consistent pipette angle, ideally not exceeding 20 degrees from vertical.[5][6]
-
Tip Immersion Depth: Immerse the pipette tip just 2-3 mm below the surface of the liquid to avoid coating the outside of the tip with excess liquid.[6][7][8]
-
Pre-wetting: Pre-wet the pipette tip at least three times with the liquid you are about to dispense. This equilibrates the temperature and humidity inside the tip, which is crucial for accuracy.[3][5]
-
-
Check for Leaks:
-
Use Appropriate Tips:
-
Always use high-quality tips recommended by the pipette manufacturer. Poorly fitting tips can create an inadequate seal, leading to inaccurate aspiration and dispensing.[11]
-
Issue 2: My Standard Curve is Non-Linear or Has a Poor R² Value
Question: I'm performing a serial dilution for my standards, but the resulting standard curve is not linear, or the coefficient of determination (R²) is below an acceptable range (e.g., <0.99). Why is this happening?
Answer: A flawed standard curve is often the result of compounded errors during serial dilution.[12][13][14] Any inaccuracy in the first dilution step will be propagated and magnified in all subsequent dilutions.[12][15]
Causality Explained: Serial dilution relies on the precise transfer of a specific volume from a stock solution into a diluent, followed by thorough mixing, and repeating this process. If the pipetted volume is inaccurate at any step, the concentration of that standard and all subsequent standards will be incorrect, leading to a deviation from the expected linear relationship between concentration and absorbance.[13]
Troubleshooting Steps:
-
Single vs. Serial Dilution: For creating a standard curve, consider preparing each standard individually from a stock solution (single-step dilution) if you suspect serial dilution errors. While more time-consuming, this prevents the propagation of errors.[15]
-
Mixing is Critical: After each dilution step, ensure the solution is thoroughly mixed before proceeding to the next dilution. Inadequate mixing will result in an inaccurate concentration for the subsequent standard.
-
Pipette Volume Selection: Use a pipette with a nominal volume as close as possible to the volume you are dispensing. Operating a pipette at the lower end of its range can decrease accuracy.[5][11]
-
Gravimetric Check: Perform a quick gravimetric check of your pipette's accuracy. This involves weighing a known volume of distilled water and comparing the mass to the expected value.[10][16][17]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding pipetting best practices and their impact on assay results.
Q1: How often should I calibrate my pipettes?
It is recommended to have your pipettes professionally calibrated at least once a year.[7] However, for critical assays, a more frequent calibration schedule, such as every 3-6 months, is advisable.[7] Additionally, you should perform routine checks (e.g., weekly or monthly) in-house to ensure they are functioning correctly.[18]
Q2: What is the difference between forward and reverse pipetting, and when should I use each?
-
Forward Pipetting: This is the standard technique for most aqueous solutions. You depress the plunger to the first stop, aspirate the liquid, and then depress to the second stop to dispense.[3][4][19]
-
Reverse Pipetting: This technique is recommended for viscous or volatile liquids. You depress the plunger to the second stop, aspirate the liquid, and then depress only to the first stop to dispense. This leaves a small amount of liquid in the tip, which is then discarded. This method can improve accuracy when working with challenging liquids.[5][19]
Q3: Can the temperature of my reagents affect pipetting accuracy?
Yes, temperature plays a significant role. Pipetting liquids that are at a different temperature than the ambient room temperature can affect the volume of the air cushion inside the pipette, leading to inaccuracies.[11] It's best to allow all reagents and equipment to equilibrate to room temperature before starting your experiment.[3]
Q4: What is the ISO 8655 standard?
ISO 8655 is an international standard that specifies the requirements for piston-operated volumetric apparatus, including pipettes.[20][21] It outlines the metrological requirements, maximum permissible errors, and testing methods (like the gravimetric method) for calibration.[16][20][22] Adherence to this standard ensures the accuracy and reliability of your pipetting.[21]
Data Presentation & Experimental Protocols
Table 1: Common Pipetting Errors and Their Impact on this compound Assay Results
| Pipetting Error | Potential Cause | Impact on Assay Results |
| Inconsistent Dispensing | Varying plunger speed, inconsistent "touch off" | High Coefficient of Variation (%CV) in replicates |
| Inaccurate Volume Aspiration | Incorrect immersion depth, wrong pipette angle | Skewed standard curve, inaccurate enzyme kinetics |
| Leaking Pipette/Tip | Poorly fitting tip, damaged seals | Random, unpredictable errors in all wells |
| Cross-Contamination | Reusing tips between different solutions | False positives or negatives, inaccurate results |
Experimental Protocol: Gravimetric Pipette Calibration Check
This protocol describes a simplified gravimetric method for a quick in-lab verification of pipette accuracy, based on the principles of the ISO 8655 standard.[16][20]
Materials:
-
Analytical balance with a draft shield (readability to at least 0.1 mg)
-
Beaker with distilled water
-
Weighing vessel (e.g., a small beaker or weighing boat)
-
Thermometer
-
Pipette and tips to be tested
Procedure:
-
Equilibration: Allow the pipette, tips, and distilled water to equilibrate to a constant room temperature (ideally between 20-25°C) for at least 2 hours.[10]
-
Setup: Place the analytical balance on a stable, vibration-free surface. Record the ambient temperature and the temperature of the water.
-
Tare: Place the empty weighing vessel on the balance and tare it to zero.
-
Pre-wet Tip: Aspirate and dispense the selected volume of distilled water with the pipette three times to pre-wet the tip.[10][17]
-
Dispense and Weigh: Dispense the selected volume of distilled water into the tared weighing vessel.
-
Record Mass: Record the mass displayed by the balance.
-
Repeat: Repeat steps 3-6 at least five times for each volume you wish to test (e.g., 10%, 50%, and 100% of the pipette's nominal volume).[17]
-
Calculate Volume: Convert the mass of the water to volume using the following formula:
-
Assess Accuracy and Precision:
-
Accuracy (% Error): ((Average Calculated Volume - Target Volume) / Target Volume) * 100
-
Precision (%CV): (Standard Deviation of Calculated Volumes / Average Calculated Volume) * 100
-
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Replicates
Caption: Troubleshooting inconsistent replicates.
Diagram 2: Propagation of Error in Serial Dilutions
Caption: Impact of pipetting error on serial dilutions.
References
-
Abyntek Biopharma. (2023, February 1). Common mistakes when pipetting. [Link]
-
Integra Biosciences. (2024, February 5). 8 common pipetting errors – and simple solutions to address them. [Link]
-
Transcat Pipettes. ISO 8655 Procedures. [Link]
-
Integra Biosciences. Proper pipetting: 10 tips on how to pipette. [Link]
-
Sources of Error in Pipetting. [Link]
-
Mettler Toledo. ISO 8655 International Standards for Pipettes | Rainin. [Link]
-
LOTRIČ Metrology. The most common pipetting errors. [Link]
-
Biocompare. (2024, September 10). Tips to Improve Your Pipetting Technique and Accuracy. [Link]
-
Microlit. (2024, June 10). Essential Facts About Pipette Calibration Standard ISO 8655:2022. [Link]
-
Pipette.com. (2024, January 15). 5 Common Pipetting Errors. [Link]
-
HINOTEK. How to Calibrate a Pipette: A Step-by-Step Gravimetric Guide. [Link]
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Calibration check – How to calculate the accuracy and precision of a pipette. [Link]
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Calibration of micropipette by gravimetrical method. [Link]
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International Organization for Standardization. (2002, September 15). ISO 8655-2. [Link]
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Pipette calibration. [Link]
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Higgins, K. M., Davidian, M., Chew, G., & Burge, H. (1998). The effect of serial dilution error on calibration inference in immunoassay. Biometrics, 54(1), 19–32. [Link]
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Gilson. Helpful Tips for Ensuring Proper Pipetting Technique - Learning Hub. [Link]
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Laboratory Equipment. Why Calibrate Gravimetric Pipettes?. [Link]
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Brainly. (2023, March 10). [FREE] Describe how a serial dilution, if performed incorrectly, can lead to a gross systematic error in. [Link]
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Higgins, K., Davidian, M., & Burge, H. A. (1998). The effect of serial dilution error on calibration inference in immunoassay. Biometrics. [Link]
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Scribd. Nα-Benzoyl-D,L-arginine Hydrochloride. [Link]
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Validation & Comparative
Comparing N-Benzoyl-D-arginine and N-Benzoyl-L-arginine as protease substrates
An In-Depth Guide to Protease Stereospecificity: Comparing N-Benzoyl-L-arginine and N-Benzoyl-D-arginine as Substrates
For researchers in enzymology and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. Proteases, a critical class of enzymes, are renowned for their high specificity, which extends not only to the sequence of amino acids they cleave but also to their stereochemistry. This guide provides a detailed comparison of N-Benzoyl-L-arginine and its enantiomer, this compound, as substrates for proteases, with a focus on the well-characterized serine protease, trypsin.
The Bedrock Principle: Enzyme Stereospecificity
Enzymes are chiral macromolecules, constructed from L-amino acids, which fold into complex and highly specific three-dimensional structures. This inherent chirality dictates their function. The active site of an enzyme, where catalysis occurs, is an exquisitely shaped pocket with a precise arrangement of functional groups designed to bind a specific substrate.[1][2] This interaction is often described by the "induced fit" model, where the binding of a substrate induces a conformational change in the enzyme, optimizing the alignment for catalysis.
Because the enzyme's active site is asymmetric, it can distinguish between stereoisomers (enantiomers) of a substrate molecule.[1] The interaction is analogous to a handshake; a right hand (the enzyme) can only properly grip another right hand (the L-substrate), while a left hand (the D-substrate) will not fit correctly. This principle of stereospecificity is fundamental to nearly all biological processes.
Structural Face-Off: The L- vs. D-Isomer
N-Benzoyl-L-arginine and this compound are enantiomers. They share the same chemical formula and connectivity but are non-superimposable mirror images of each other. The key difference lies in the spatial arrangement of the groups around the alpha-carbon of the arginine residue, the chiral center.
-
N-Benzoyl-L-arginine: Represents the naturally occurring configuration of amino acids used by virtually all life on Earth.[3] Proteases have evolved to recognize and process peptides containing L-amino acids.
-
This compound: The "unnatural" isomer. Its functional groups are oriented in a mirror image to the L-form.
The Decisive Interaction: Binding to the Trypsin Active Site
Trypsin, a model serine protease, specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Its catalytic mechanism relies on a "catalytic triad" of amino acids (Serine, Histidine, and Aspartate) within the active site.[4] Furthermore, a deep, negatively charged "S1 specificity pocket" is responsible for recognizing and binding the positively charged side chain of arginine or lysine, anchoring the substrate for cleavage.
N-Benzoyl-L-arginine (The Productive Substrate): The L-configuration allows the substrate to dock perfectly within the active site.
-
The positively charged guanidinium group of the arginine side chain fits snugly into the S1 specificity pocket.
-
The peptide bond targeted for hydrolysis is positioned precisely next to the catalytic serine residue.
-
The benzoyl group and other parts of the molecule make favorable contacts with adjacent binding sites.
This optimal orientation allows the catalytic triad to execute hydrolysis efficiently, leading to a high reaction rate.
This compound (The Ineffective Binder): The D-configuration prevents productive binding. When the D-isomer approaches the active site, its functional groups are misaligned. If the arginine side chain enters the S1 pocket, the target peptide bond is oriented away from the catalytic serine. The enzyme simply cannot catalyze the reaction because the substrate's geometry is incorrect. In some cases, a D-amino acid may act as a competitive inhibitor by occupying the active site without being processed, thereby blocking the L-substrate from binding.[3]
Figure 1. Enzyme Stereospecificity. The L-isomer aligns correctly for catalysis, while the D-isomer fails to bind productively.
Performance Under the Microscope: A Quantitative Comparison
The profound difference in how these enantiomers interact with a protease is reflected in their kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).[2][5]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum (Vmax). It is an inverse measure of the substrate's binding affinity; a low Km implies strong binding.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's maximum catalytic speed.
-
kcat/Km (Catalytic Efficiency): This ratio is the best measure of an enzyme's overall catalytic prowess, accounting for both binding and catalysis.
| Parameter | N-Benzoyl-L-arginine Derivative | This compound | Rationale |
| Binding Affinity (1/Km) | High (Low Km) | Negligible (Very High Km) | The L-isomer is structurally complementary to the active site, facilitating strong binding. The D-isomer's geometry prevents effective binding. |
| Catalytic Rate (kcat) | High | Essentially Zero | Correct substrate alignment in the L-isomer allows for rapid catalysis. The D-isomer is not positioned for the reaction to occur. |
| Catalytic Efficiency (kcat/Km) | High | Essentially Zero | The combination of strong binding and rapid turnover makes the L-isomer an efficient substrate. The D-isomer is catalytically inert. |
Note: For a similar substrate, Nα-benzoyl-L-arginamide, kinetic analysis with trypsin at pH 8.0 yielded a Km of 2.5 x 10⁻³ M and a kcat of 2.8 sec⁻¹.[6][7] No measurable hydrolysis is expected for the D-enantiomer under similar conditions.
A Note on Racemic (DL) Mixtures: Some commercially available substrates are sold as N-Benzoyl-DL-arginine mixtures (e.g., DL-BAPNA).[8][9] When using such a mixture, it is crucial to remember that only the L-isomer is being hydrolyzed. Therefore, the effective substrate concentration is only 50% of the total concentration weighed out. This must be accounted for in all kinetic calculations to avoid a twofold error in determining Km.
Experimental Verification: A Comparative Assay Protocol
This protocol provides a clear method to experimentally demonstrate the stereospecificity of trypsin using chromogenic p-nitroanilide (pNA) substrates. The hydrolysis of N-Benzoyl-arginine-p-nitroanilide releases p-nitroaniline, a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at 405-410 nm.[4][10]
Figure 2. Experimental workflow for comparing L- and D-BAPNA hydrolysis by trypsin.
Objective: To measure and compare the rate of trypsin-catalyzed hydrolysis of N-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) and this compound-p-nitroanilide (D-BAPNA).
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride (L-BAPNA)[11][12]
-
Nα-Benzoyl-D-arginine p-nitroanilide (or a DL-BAPNA mixture)[8]
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Spectrophotometer capable of reading at 410 nm
-
Quartz or disposable cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. Store on ice.
-
Prepare 20 mM stock solutions of L-BAPNA and D-BAPNA by dissolving the powders in DMSO.[13]
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In separate cuvettes labeled "Test L", "Test D", and "Blank", pipette the appropriate volume of Assay Buffer (e.g., 950 µL for a 1 mL final volume).
-
Add a small volume of the trypsin stock solution to the "Test L" and "Test D" cuvettes (e.g., 10 µL). Add the same volume of 1 mM HCl to the "Blank" cuvette.
-
Allow the cuvettes to equilibrate to the assay temperature for 3-5 minutes.
-
-
Reaction Initiation:
-
To start the reaction, add a small volume of the substrate stock solution (e.g., 40 µL) to each cuvette to reach the desired final concentration (e.g., 0.8 mM).
-
Immediately mix the contents of each cuvette by gentle inversion.
-
-
Data Acquisition:
-
Place the cuvettes in the spectrophotometer and immediately begin recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis & Expected Results:
-
Subtract the "Blank" reading from the "Test" readings.
-
Plot absorbance (410 nm) versus time (minutes) for both L- and D-substrates.
-
Expected Result: The plot for L-BAPNA will show a steady, linear increase in absorbance, indicating product formation. The plot for D-BAPNA will be a flat line, showing no significant change in absorbance over time, demonstrating that it is not being hydrolyzed.
-
Conclusion and Recommendations for Researchers
The comparison between N-Benzoyl-L-arginine and this compound as protease substrates is not a matter of subtle preference but a stark demonstration of a core biochemical principle: enzyme stereospecificity.
-
N-Benzoyl-L-arginine and its derivatives (e.g., ethyl esters, p-nitroanilides) are effective and appropriate substrates for trypsin and related proteases due to their natural stereochemistry that is complementary to the enzyme's active site.[11][14][15]
-
This compound is not a substrate for these enzymes. Its unnatural configuration prevents the necessary alignment of chemical groups for catalysis to occur.
For professionals engaged in protease research, the takeaway is unequivocal. For standard activity assays, inhibitor screening, and kinetic characterization, the L-isomer of the substrate must be used. If a racemic DL-mixture is employed, researchers must be vigilant in their experimental design and data analysis, recognizing that only half of the substrate concentration is available for the enzymatic reaction. This fundamental understanding is crucial for maintaining scientific integrity and generating reliable, high-quality data.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. [Link]
-
National Institutes of Health. Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations. [Link]
-
ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. [Link]
-
Forlabs Website. Nalpha-Benzoyl-L-arginine ethyl ester hydrochloride, trypsin substrate. [Link]
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National Institutes of Health. Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin. [Link]
-
ResearchGate. Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. [Link]
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PubMed. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides.... [Link]
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ResearchGate. Can you help me with Activity measure of trypsin?. [Link]
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National Institutes of Health. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. [Link]
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PubMed. Kinetic studies at high pH of the trypsin-catalyzed hydrolysis of N-alpha-benzoyl derivatives of L-arginamide, L-lysinamide, and S-2-aminoethyl-L-cysteinamide and related compounds. [Link]
-
Taylor & Francis Online. The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. [Link]
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National Center for Biotechnology Information. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. [Link]
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Reddit. when a question asks about using a D-amino acid instead of an L-amino acid for an enzyme what happens : r/Mcat. [Link]
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Journal of Applied Biology and Biotechnology. Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. [Link]
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PubMed Central. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. [Link]
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ACS Publications. Kinetics of papain-catalyzed hydrolysis of α-N-benzoyl-L-arginine-p-nitroanilide. [Link]
-
Ottokemi. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride ≥99% (TLC), suitable for substrate for trypsin. [Link]
-
TeachMe Physiology. Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
PubMed. Use of alpha-N-benzoyl-L-arginine-p-nitroanilide as trypsin substrate in estimation of alpha 1-antitrypsin. [Link]
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A Guide to N-Benzoyl-D-arginine as a Competitive Inhibitor for L-arginine-specific Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of N-Benzoyl-D-arginine and other common competitive inhibitors for L-arginine-specific proteases. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating inhibitor potency.
The Critical Role of L-arginine-specific Proteases
L-arginine-specific proteases are a class of enzymes that cleave peptide bonds C-terminal to an arginine residue.[1] These proteases are integral to a vast array of physiological and pathological processes, including blood coagulation, inflammation, and extracellular matrix remodeling.[2] Consequently, the targeted inhibition of these enzymes is a significant area of research for the development of novel therapeutics for conditions like thrombosis, cancer, and inflammatory diseases.[2]
Prominent examples of L-arginine-specific proteases include:
-
Trypsin: A serine protease found in the digestive system that plays a key role in protein digestion.
-
Gingipains (RgpB and HRgpA): Cysteine proteases from the bacterium Porphyromonas gingivalis, which are major virulence factors in periodontal disease.
-
Thrombin: A serine protease that is essential for blood clotting.
This compound: A Putative Competitive Inhibitor
This compound is a synthetic derivative of the amino acid arginine. Its structure, particularly the presence of the D-isomeric form of arginine, makes it a compelling candidate as a competitive inhibitor for L-arginine-specific proteases.
Mechanism of Action: The D-enantiomer Advantage
Proteases that specifically recognize L-arginine for cleavage are stereospecific. While the L-form of arginine fits perfectly into the active site, leading to catalysis, the D-enantiomer can also bind to the active site due to the similar side chain. However, the altered stereochemistry of the alpha-carbon and its substituents prevents the enzyme from performing its catalytic function. Peptides containing D-amino acids are known to be resistant to proteolysis.[3][4] This resistance allows this compound to occupy the active site and compete with the natural L-arginine substrate, thereby inhibiting the enzyme's activity. This mechanism is the hallmark of competitive inhibition.
Although N-Benzoyl-DL-arginine derivatives are commonly used as substrates to screen for protease inhibitors, the specific inhibition constant (Ki) for the pure D-isomer is not widely reported in the literature.[5][6] Its utility in these screening assays, however, underscores its ability to interact with the active site of these enzymes.
Comparative Analysis of Competitive Inhibitors
To provide a clear perspective on the potential efficacy of this compound, it is essential to compare it with other well-characterized competitive inhibitors of L-arginine-specific proteases. The inhibition constant (Ki) is a critical parameter for this comparison, as it represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor.[7]
| Inhibitor | Type | Target Protease(s) | Ki Value |
| Benzamidine | Small Molecule (Arginine Mimetic) | Trypsin, Trypsin-like Serine Proteases | 19 µM (Trypsin)[8] |
| Leupeptin | Peptide Aldehyde | Trypsin, Plasmin, Cathepsin B, Calpain | 3.5 nM (Trypsin)[9], 4.1 nM (Cathepsin B)[9] |
| Aprotinin | Polypeptide (Kunitz-type inhibitor) | Trypsin, Plasmin, Kallikrein | High affinity, tight but reversible binding |
In-Depth Look at Alternative Inhibitors
Benzamidine
Benzamidine is a small molecule that acts as a reversible competitive inhibitor of trypsin and other serine proteases.[10] Its amidine group mimics the guanidinium group of arginine, allowing it to bind to the S1 specificity pocket of these enzymes.[11] With a Ki value in the micromolar range for trypsin, it is a moderately potent inhibitor.[8]
Leupeptin
Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent, reversible competitive inhibitor of a broad range of serine and cysteine proteases.[2][12] The terminal aldehyde group forms a covalent hemiacetal with the active site serine or cysteine residue, mimicking the transition state of peptide bond hydrolysis.[13] Its low nanomolar Ki values for trypsin and cathepsin B demonstrate its high affinity and potency.[9]
Aprotinin
Aprotinin is a polypeptide and a member of the Kunitz family of serine protease inhibitors.[14] It is a potent, competitive inhibitor of several serine proteases, including trypsin, plasmin, and kallikrein. Aprotinin binds very tightly but reversibly to the active site of these enzymes.[14]
Experimental Protocol: Determining the Inhibition Constant (Ki) of a Competitive Inhibitor
This protocol outlines a standard method for determining the Ki of a competitive inhibitor for an L-arginine-specific protease, using a chromogenic substrate.
Principle
The initial rate of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), while the x-intercept (-1/Km) will increase with increasing inhibitor concentration. The Ki can then be determined from a secondary plot of the apparent Km (Km,app) versus inhibitor concentration.
Materials
-
Purified L-arginine-specific protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide, L-BAPNA)
-
Competitive inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Prepare Stock Solutions:
-
Dissolve the protease in cold assay buffer to a suitable concentration.
-
Dissolve the L-BAPNA substrate in a small amount of DMSO and then dilute with assay buffer to the desired stock concentration.
-
Prepare a stock solution of the competitive inhibitor in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the assay buffer, substrate at various concentrations, and either the inhibitor at different concentrations or buffer for the uninhibited control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic read). The product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Determine the apparent Km (Km,app) from the x-intercept of each line (-1/Km,app).
-
Create a secondary plot of Km,app versus the inhibitor concentration [I].
-
The Ki is the negative x-intercept of this secondary plot. Alternatively, the Ki can be calculated from the slope of this line (Slope = Km/Ki).
-
Visualizing the Workflow and Analysis
Caption: Workflow for determining the Ki of a competitive protease inhibitor.
Caption: Mechanism of competitive inhibition.
Conclusion
References
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- Leupeptin - Cepham Life Sciences - Bioscience Research Products. [URL: https://cepham.com/leupeptin/]
- Leupeptin - PeptaNova. [URL: https://www.peptanova.de/products/protease-inhibitors/leupeptin.html]
- Benzamidine | Trypsin Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/benzamidine.html]
- Aprotinin: A Pharmacologic Overview - Healio. [URL: https://www.healio.com/cardiology/vascular-medicine/news/print/cardiology-today/%7B8a90300a-5c62-474a-858a-02102e3b2b13%7D/aprotinin-a-pharmacologic-overview]
- Aprotinin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Aprotinin]
- Leupeptin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Leupeptin]
- Leupeptin (Microbial) – Serine & Cysteine Protease Inhibitor | APExBIO. [URL: https://www.apexbt.com/leupeptin-microbial.html]
- Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7706427/]
- Synthesis of novel arginine analogs for use as P1 residues in upain-2... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-novel-arginine-analogs-for-use-as-P1-residues-in-upain-2-and-mupain-1_fig2_221764654]
- Aprotinin • LITFL • CCC Pharmacology. [URL: https://litfl.com/aprotinin/]
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033061/]
- Aprotinin (CAS 9087-70-1): Mechanism of Action and Therapeutic Applications. [URL: https://www.chemsrc.
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Specificity of N-Benzoyl-D-arginine and Other Synthetic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug development, the selection of an appropriate substrate is a critical decision that dictates the accuracy and relevance of experimental outcomes. This guide provides a comprehensive comparison of N-Benzoyl-D-arginine and other widely used synthetic substrates for serine proteases. By delving into the principles of substrate design, comparative kinetic data, and detailed experimental protocols, this document aims to equip you with the necessary knowledge to make informed decisions for your specific research needs.
The Principle of Specificity in Protease Assays
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of physiological processes and are therefore significant targets for therapeutic intervention. The specificity of a protease for its substrate is determined by the amino acid sequence flanking the scissile bond. Synthetic substrates are designed to mimic these natural recognition sequences, often incorporating a reporter molecule that is released upon cleavage, allowing for the quantification of enzyme activity.[]
The choice between different synthetic substrates hinges on a trade-off between specificity, sensitivity, and the experimental context. While some substrates offer broad reactivity, others are designed for higher selectivity towards a particular protease.
This compound: A Foundational Substrate
N-Benzoyl-D,L-arginine 4-nitroanilide (BAPNA) is a chromogenic substrate widely used for assaying the activity of trypsin and other trypsin-like serine proteases.[2][3] The enzymatic hydrolysis of BAPNA releases p-nitroaniline (pNA), a chromophore that can be quantified by measuring the absorbance at 405-410 nm.[4][5] This direct relationship between color development and protease activity provides a straightforward method for enzyme kinetics and inhibitor screening.[6]
However, the simplicity of BAPNA, being a single amino acid derivative, can also be a limitation. While it is a reliable substrate for enzymes like trypsin that have a strong preference for arginine at the P1 position, it can be less specific in complex biological samples containing multiple proteases.[7]
Key Alternatives to this compound
To address the need for greater specificity and sensitivity, a variety of alternative synthetic substrates have been developed. These can be broadly categorized as chromogenic and fluorogenic substrates.
-
Nα-Tosyl-L-arginine methyl ester (TAME): TAME is another widely used substrate for trypsin, thrombin, plasmin, and other proteases.[][8] Its hydrolysis can be monitored spectrophotometrically by the increase in absorbance at 247 nm.[9] TAME is often favored for its high sensitivity in certain applications.[10]
-
Peptide-based Chromogenic Substrates: To enhance specificity, short peptide sequences that mimic the natural cleavage sites of specific proteases are coupled to p-nitroaniline. For instance, substrates like S-2238 (H-D-Phe-Pip-Arg-pNA) and Chromozym TH (Z-Gly-Pro-Arg-pNA) exhibit greater sensitivity and specificity for thrombin compared to single amino acid substrates.[11] Similarly, S-2251 (H-D-Val-Leu-Lys-pNA) is relatively specific for plasmin.[11] The kinetic parameters of these peptide-based substrates often demonstrate a higher affinity (lower Km) and/or a higher turnover rate (kcat) for their target enzymes.[12]
-
Fluorogenic Substrates: These substrates incorporate a fluorophore that is quenched in the intact molecule. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence. Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (AMC), generally offer higher sensitivity compared to their chromogenic counterparts, making them suitable for assays with low enzyme concentrations.[][13]
Comparative Performance of Synthetic Substrates
The choice of substrate significantly impacts the kinetic parameters of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The specificity constant (kcat/Km) is a crucial measure of an enzyme's catalytic efficiency and preference for a particular substrate.[12]
| Substrate | Target Protease(s) | Detection Method | Key Advantages | Key Limitations |
| This compound (BAPNA) | Trypsin, Thrombin, Plasmin | Chromogenic (405-410 nm) | Cost-effective, simple assay | Lower specificity, moderate sensitivity |
| Nα-Tosyl-L-arginine methyl ester (TAME) | Trypsin, Thrombin, Plasmin | Spectrophotometric (247 nm) | High sensitivity | Less stable, requires continuous monitoring |
| Peptide-pNA Substrates (e.g., S-2238, S-2251) | Specific proteases (e.g., Thrombin, Plasmin) | Chromogenic (405-410 nm) | High specificity and sensitivity | Higher cost |
| Fluorogenic Substrates (e.g., AMC-based) | Various proteases | Fluorogenic (Excitation/Emission) | Very high sensitivity | Potential for interference from fluorescent compounds |
Experimental Protocols
1. Chromogenic Protease Assay using BAPNA
This protocol provides a general framework for measuring protease activity using BAPNA as a substrate.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of BAPNA (e.g., 25 mM) in DMSO.[14]
-
Prepare a working solution of BAPNA by diluting the stock solution in the Tris-HCl buffer to the desired final concentration.
-
Prepare a solution of the protease (e.g., trypsin) in the same buffer.
-
In a microplate well or cuvette, combine the buffer and the protease solution.
-
Initiate the reaction by adding the BAPNA working solution. The final reaction volume will depend on the format (e.g., 200 µL for a 96-well plate).
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute for 5-10 minutes) at a constant temperature (e.g., 37°C).[14]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
2. Protease Assay using TAME
This protocol outlines the measurement of trypsin activity using TAME.
Materials:
-
Porcine Trypsin
-
p-Toluene-Sulfonyl-L-arginine methyl ester (TAME)
-
Tris-HCl buffer (e.g., 46 mM, pH 8.1) containing CaCl2 (e.g., 11.5 mM)
-
1 mM HCl
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of TAME (e.g., 10 mM) in purified water.[15]
-
Prepare a solution of trypsin in 1 mM HCl.[15]
-
In a quartz cuvette, mix the Tris-HCl/CaCl2 buffer and the TAME solution.
-
Equilibrate the mixture in the spectrophotometer at 25°C for 3-4 minutes.[9]
-
Initiate the reaction by adding the trypsin solution and immediately start recording the absorbance at 247 nm for several minutes.[9]
-
Determine the rate of change in absorbance from the initial linear portion of the curve.
Visualizing the Experimental Workflow
Caption: General workflow for a protease activity assay.
The Enzymatic Reaction
The fundamental reaction involves the protease cleaving the synthetic substrate, leading to the release of a detectable reporter group.
Caption: Schematic of protease-catalyzed substrate hydrolysis.
Conclusion
The selection of a synthetic substrate for protease assays is a critical step that requires careful consideration of the specific research question, the nature of the enzyme, and the required sensitivity of the assay. While this compound remains a valuable tool for its simplicity and cost-effectiveness, particularly for well-characterized systems, the use of more specific peptide-based chromogenic and highly sensitive fluorogenic substrates is often necessary for complex biological samples and for delineating the activity of individual proteases. A thorough understanding of the kinetic parameters and the principles of substrate design, as outlined in this guide, will empower researchers to design more robust and informative experiments in the pursuit of novel therapeutics and a deeper understanding of protease biology.
References
- Benchchem. A Comparative Guide to Chromogenic and Fluorescent Protease Substrates.
- BOC Sciences. What is Trypsin Substrate and Its Application?.
-
protocols.io. Enzymatic Assay of Trypsin Inhibition. Available at: [Link]
- Cayman Chemical. Nα-Benzoyl-DL-Arginine-pNA (hydrochloride).
- Benchchem. A Comparative Analysis of Boc-AAG-pNA and Other Glycine Endopeptidase Substrates.
-
PubMed. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides... Available at: [Link]
-
ResearchGate. Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. Available at: [Link]
-
NIH. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Available at: [Link]
-
PubMed. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. Available at: [Link]
-
ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Available at: [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. Available at: [Link]
-
NIH. Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations. Available at: [Link]
-
MySkinRecipes. Nα-p-Tosyl-L-arginine methyl ester hydrochloride. Available at: [Link]
-
PubMed. Serine protease specificity for peptide chromogenic substrates. Available at: [Link]
-
NIH. Thrombin has dual trypsin-like and chymotrypsin-like specificity. Available at: [Link]
-
Chromogenic Substrates. Available at: [Link]
-
PubMed. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). Available at: [Link]
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- 15. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Benzoyl-D-arginine for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Benzoyl-D-arginine, ensuring the safety of laboratory personnel and the protection of our environment. While this compound may not be classified as a hazardous substance by all regulatory bodies, the absence of a universally consistent Safety Data Sheet (SDS) for this specific isomer necessitates a conservative and cautious approach to its disposal.
Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is to prevent harm to human health and the environment. For a compound like this compound, an amino acid derivative, this involves a thorough evaluation of its potential hazards and the selection of a disposal route that mitigates any associated risks. A key takeaway from various safety data sheets for similar compounds is the importance of adhering to local, state, and federal regulations.[1][2] In the absence of explicit instructions for this compound, treating it as a chemical waste stream is the most prudent course of action.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment. While some sources may not classify it as hazardous, others indicate that similar compounds can be harmful if swallowed and may cause eye or skin irritation upon contact.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. | To prevent eye contact with the solid powder, which could cause irritation.[3] |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. It is good laboratory practice to wash hands thoroughly after handling.[3] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory | Generally not required if handled in a well-ventilated area. Use a dust mask if creating airborne dust. | To avoid inhalation of the powder, especially if there is a risk of generating dust. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound, treating it as a chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: Due to the lack of a specific SDS and conflicting information for similar compounds, this compound should be disposed of as a chemical waste. Do not dispose of it down the drain or in regular trash.[1][5]
-
Segregate Waste Streams: Maintain separate waste containers for solid this compound and any solutions containing it. Do not mix with other incompatible waste streams. It should be kept away from strong oxidizing agents.[1][3]
Step 2: Containerization
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.[3]
-
Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.
-
Secure Closure: Ensure the container cap is tightly sealed to prevent spills or the release of vapors.
Step 3: Labeling
-
Clear Identification: Label the waste container clearly with "this compound" and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
Step 5: Disposal
-
Contact EHS: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Professional Disposal: The ultimate disposal method will be determined by the licensed waste disposal facility, which may involve incineration in a permitted apparatus or burial in a licensed landfill.[5]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS.
-
Prevent the spill from entering drains or waterways.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Sources
Mastering the Handling of N-Benzoyl-D-arginine: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond experimental design and execution to the very foundation of laboratory practice: safety. When handling chemical reagents such as N-Benzoyl-D-arginine, a seemingly routine task, a meticulous approach to personal protective equipment (PPE) is not merely a procedural formality; it is a critical component of reproducible, reliable science. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of both the user and the experiment.
While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, its toxicological properties have not been fully investigated.[1][2] Therefore, a proactive and comprehensive approach to safety is warranted. The compound is typically a pale yellow crystalline powder, which presents a potential inhalation hazard if aerosolized.[3]
The Logic of Protection: A Hazard-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all checklist but rather a dynamic risk assessment. For this compound, the primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.[4][5] Our protective strategy, therefore, must establish effective barriers against these routes.
Core Protective Ensemble for this compound
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles of this compound entering the eye.[1][5] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact.[6][7] Gloves should be inspected for integrity before each use. |
| Body Protection | A buttoned lab coat. | Shields the wearer's skin and personal clothing from contamination with the chemical powder or solutions.[5][8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Essential when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[4][5] |
Operational Protocol: From Gowning to Disposal
Adherence to a strict, sequential protocol for donning, doffing, and disposing of PPE is fundamental to preventing cross-contamination and ensuring personal safety.
Donning and Doffing Procedure
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Step-by-Step Handling and Disposal Plan
-
Preparation: Before handling this compound, ensure your workspace is clean and uncluttered. If you are working with the solid powder, it is highly recommended to perform this work in a certified chemical fume hood to minimize the risk of inhalation.[9]
-
Donning PPE: Follow the sequence outlined in the diagram above. Ensure your gloves overlap the cuffs of your lab coat to create a seal.
-
Handling this compound:
-
When weighing the powder, use a chemical fume hood or a balance with a draft shield.
-
Avoid creating dust.[3] If a small amount of powder is spilled, gently clean it up with a damp paper towel to avoid making it airborne. For larger spills, follow your institution's spill response procedures.[3]
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
-
Doffing PPE: After you have finished your work, doff your PPE in the correct order to avoid contaminating yourself.
-
Disposal:
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1] Do not pour it down the drain.[3][4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Proactive Safety: Engineering Controls and Emergency Procedures
While PPE is your last line of defense, a truly safe laboratory environment prioritizes engineering and administrative controls to minimize exposure risks.
Engineering Controls
A certified chemical fume hood is the most effective engineering control for handling powdered this compound.[9] It captures airborne particles at the source, preventing them from entering the laboratory environment and your breathing zone. Always ensure the fume hood is functioning correctly before use.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[10] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
By integrating these principles and protocols into your daily laboratory workflow, you not only ensure your personal safety but also uphold the highest standards of scientific integrity.
References
-
PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). Retrieved from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. (2012, May 30). Retrieved from [Link]
Sources
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- 4. biosynth.com [biosynth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
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- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. osha.gov [osha.gov]
- 10. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
